Alinidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-86-8 | |
| Record name | Alinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alinidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alinidine's Mechanism of Action on the Sinoatrial Node: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alinidine, a derivative of clonidine, is a negative chronotropic agent that selectively slows the heart rate by acting on the sinoatrial (SA) node. This technical guide provides an in-depth analysis of the molecular and electrophysiological mechanisms underlying this compound's bradycardic effect. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the involved pathways. The primary action of this compound is the reduction of the pacemaker "funny" current (If), alongside effects on other ionic currents that contribute to its overall impact on cardiac pacemaking. This document is intended to be a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction
The sinoatrial node is the heart's natural pacemaker, and its spontaneous electrical activity dictates the heart rate. The generation of this rhythmic activity is a complex interplay of various ion channels and currents. This compound emerged as a compound of interest for its ability to reduce heart rate with minimal effects on other cardiovascular parameters.[1] Its development was ultimately halted due to a lack of specificity, as it was found to also affect calcium and potassium channels.[2] Nevertheless, the study of this compound has provided valuable insights into the pharmacology of cardiac pacemaking. This guide will dissect the mechanism of action of this compound on the SA node, focusing on its electrophysiological effects and the underlying ionic currents.
Electrophysiological Effects of this compound on the Sinoatrial Node
This compound exerts its negative chronotropic effect primarily by altering the electrophysiological properties of SA node cells. The most prominent effect is a dose-dependent decrease in the spontaneous firing rate of these cells.[3] This is achieved through a selective slowing of the phase 4 diastolic depolarization, which is the key determinant of the heart rate.[4][5]
Impact on Action Potential Parameters
Studies on isolated rabbit SA node preparations have demonstrated that this compound prolongs the spontaneous cycle length in a dose-dependent manner. At a concentration of 2.9 µM, this compound was found to prolong the cycle length by 58 ± 28 ms, which corresponds to a 13% ± 7% increase. While the amplitude and duration of the action potential in dominant pacemaker fibers remain largely unchanged, this compound does prolong the repolarization in latent and atrial fibers. At higher concentrations (above 10 µg/ml), a decrease in the maximum rate of rise and the amplitude of the action potential has been observed.
Summary of Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on the sinoatrial node.
| Parameter | This compound Concentration | Observed Effect | Species | Reference |
| Spontaneous Frequency | 0.3 - 100 µg/ml | Dose-dependent decrease | Rabbit | |
| Spontaneous Cycle Length | 2.9 µM | Prolongation of 58 ± 28 ms (13% ± 7%) | Rabbit | |
| Diastolic Depolarization | 0.7 - 14.3 µmol/L | Decreased rate | Rabbit | |
| Action Potential Duration | 0.7 - 14.3 µmol/L | Prolonged, especially the terminal part | Rabbit | |
| Max. Rate of Rise (AP) | > 10 µg/ml | Decreased | Rabbit | |
| Amplitude (AP) | > 100 µg/ml | Decreased | Rabbit | |
| Max. Diastolic Potential | 100 µg/ml | Depolarized | Rabbit | |
| Corrected SN Recovery Time | 2.9 µM | Increased from 83 ± 47 ms to 126 ± 80 ms | Rabbit | |
| Atrial Effective Refractory Period | Not specified | Increased by about 10% | Rabbit |
Mechanism of Action on Sinoatrial Node Ion Currents
The electrophysiological effects of this compound are a direct consequence of its interaction with several key ion currents that govern the pacemaker activity of the SA node.
The "Funny" Current (If / Ih)
The hyperpolarization-activated "funny" current (If or Ih) is a major contributor to the diastolic depolarization in SA node cells. This compound has been shown to be a blocker of this current. This blockade is voltage-dependent and is most pronounced within the potential range where diastolic depolarization occurs. The reduction of If by this compound leads to a slower rate of diastolic depolarization, thereby prolonging the time it takes for the membrane potential to reach the threshold for the next action potential, resulting in a lower heart rate.
Other Ion Currents
While the inhibition of the funny current is a primary mechanism, this compound also affects other ion currents in the SA node, contributing to its overall electrophysiological profile.
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Slow Inward Current (Is): this compound suppresses the slow inward calcium current (Is) in a dose-dependent manner.
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Outward Potassium Current (Ik): The outward potassium current (Ik) is also suppressed by this compound in a dose-dependent fashion.
The reduction in both the inward calcium and outward potassium currents contributes to the observed changes in the action potential shape and duration.
Summary of Effects on Ion Currents
| Ion Current | Effect of this compound | Consequence | Reference |
| If / Ih | Blockade/Reduction | Slows the rate of diastolic depolarization | |
| Is | Suppression | Contributes to changes in action potential shape | |
| Ik | Suppression | Contributes to delayed repolarization |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a typical experimental workflow for its study.
Caption: Signaling pathway of this compound's action on sinoatrial node ion channels.
Caption: Typical experimental workflow for studying this compound's effects.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the key studies of this compound's effects on the sinoatrial node.
Tissue and Cell Preparation
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Animal Model: The majority of in-vitro studies have utilized the rabbit sinoatrial node due to its anatomical and electrophysiological similarities to the human SA node.
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Isolation of SA Node Preparations: The right atrium containing the SA node is dissected and placed in a tissue bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature.
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Isolation of Single SA Node Cells: For patch-clamp studies, single sinoatrial node cells are enzymatically isolated. This typically involves perfusion of the SA node artery with a low-calcium solution containing enzymes such as collagenase and protease to dissociate the individual myocytes.
Electrophysiological Recordings
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Intracellular Microelectrode Recordings: Standard glass microelectrodes filled with KCl are used to impale cells within the intact SA node preparation to record transmembrane action potentials.
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Whole-Cell Patch-Clamp Technique: This technique is used on isolated single SA node cells to record both action potentials (in current-clamp mode) and specific ion currents (in voltage-clamp mode).
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Voltage-Clamp Protocols: To isolate and study specific currents like If, Is, and Ik, specific voltage protocols are applied. For example, to measure If, hyperpolarizing voltage steps are applied from a holding potential.
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Solutions:
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Tyrode's Solution (extracellular): A buffered salt solution containing physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and glucose.
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Pipette Solution (intracellular): The composition varies depending on the specific current being measured but generally contains a potassium-based salt (e.g., K-aspartate or KCl) and buffering agents.
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Drug Application
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This compound is typically dissolved in an appropriate solvent and then diluted to the desired concentrations in the extracellular (Tyrode's) solution.
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The drug-containing solution is then perfused into the tissue bath or applied to the isolated cell, and the electrophysiological parameters are recorded before, during, and after drug application to assess its effects.
Conclusion
This compound reduces the heart rate by primarily targeting the sinoatrial node. Its mechanism of action is multifaceted, with the most significant contribution coming from the blockade of the "funny" current (If), which slows the rate of diastolic depolarization. Additionally, its suppressive effects on the slow inward calcium current (Is) and the outward potassium current (Ik) contribute to its overall electrophysiological profile. Although no longer in clinical development, the study of this compound has been instrumental in advancing our understanding of the ionic basis of cardiac pacemaking and has paved the way for the development of more specific heart rate-lowering agents. This technical guide provides a consolidated resource for professionals in the field, summarizing the key quantitative data and methodologies related to the investigation of this compound's action on the sinoatrial node.
References
- 1. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophysiological Properties of Alinidine
This technical guide provides a comprehensive overview of the electrophysiological properties of Alinidine, a bradycardic agent known for its selective action on the sinoatrial (SA) node. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound, an N-allyl derivative of clonidine, exerts its primary effect by reducing the heart rate. This negative chronotropic action is achieved without significant blockade of beta-adrenoceptors, distinguishing it from many other heart rate-lowering drugs.[1][2] The principal mechanism involves the inhibition of the hyperpolarization-activated inward current, also known as the "funny" current (If), which is crucial for the spontaneous diastolic depolarization in pacemaker cells of the SA node.[3][4] By slowing the rate of this depolarization, this compound prolongs the cardiac cycle and, consequently, reduces the heart rate.[3]
While the inhibition of If is central, studies have also revealed that this compound can affect other ion channels. It has been shown to suppress the slow inward calcium current (Is) and the outward potassium current (Ik) in a dose-dependent manner. These actions contribute to the overall changes in the action potential configuration, including a delayed repolarization. Some evidence also suggests that this compound may interfere with A1-receptor-mediated effects of adenosine.
Electrophysiological Effects on Cardiac Tissue
This compound's electrophysiological profile demonstrates a targeted action on the SA node with minimal effects on other cardiac tissues. In conscious dogs, this compound decreased the sinus rate and lengthened the corrected sinus recovery time (CSRT) at higher doses. However, it did not alter intra-atrial, atrioventricular, or intraventricular conduction. The effective refractory periods of the right atrium, atrioventricular node, and right ventricle were also unaffected.
In isolated rabbit SA node preparations, this compound produced a dose-dependent decrease in the spontaneous frequency by reducing the slope of diastolic depolarization. This effect was observed across the entire SA node, indicating that it does not induce pacemaker shifts.
Quantitative Data on Electrophysiological Parameters
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the cited literature.
Table 1: Effects of this compound on Heart Rate and Blood Pressure
| Species/Subject | Dose | Route | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Healthy Volunteers | 0.5 mg/kg | i.v. | No change at rest, significant reduction during exercise | Not significantly affected | |
| Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg | i.v. | Reduced at rest and during exercise | No change | |
| Healthy People | 40 mg and 80 mg | Oral | Significantly reduced exercise tachycardia | 80 mg dose reduced arterial pressure | |
| Heart Patients | 40 mg | i.v. | Sustained bradycardic effect | - | |
| Conscious Dogs | 0.5, 1, 2 mg/kg | i.v. | Decreased sinus rate (≤ 43%) | Not modified | |
| Healthy Subjects | 40 mg | i.v. & Oral | Maximal decrease of 19.2% (i.v.) and 14.2% (oral) | Slight decrease in systolic BP, no change in diastolic BP |
Table 2: Effects of this compound on Cardiac Electrophysiological Parameters
| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |
| Corrected Sinus Node Recovery Time (CSRT) | Heart Patients (with autonomic blockade) | 40 mg i.v. | Increased from 165 ± 50 to 427 ± 117 msec | |
| Corrected Sinus Node Recovery Time (CSRT) | Conscious Dogs | 1 and 2 mg/kg i.v. | Lengthened (≤ 71%) | |
| Atrial Effective Refractory Period (AERP) | Conscious Dogs | 0.5, 1, 2 mg/kg i.v. | Increased (≤ 33%) | |
| Wenckebach Point (WP) | Conscious Dogs | 0.5, 1, 2 mg/kg i.v. | Decreased (≤ 33%) | |
| Spontaneous Cycle Length | Isolated Rabbit Right Atria | 2.9 µM | Prolonged by 58 ± 28 ms (13% ± 7) | |
| Slow Inward Current (Is) | Rabbit Sino-Atrial Node Cells | 0.3-100 µg/ml | Suppressed dose-dependently | |
| Outward Current (Ik) | Rabbit Sino-Atrial Node Cells | 0.3-100 µg/ml | Suppressed dose-dependently | |
| Hyperpolarization-activated Inward Current (Ih) | Rabbit Sino-Atrial Node Cells | 0.3-100 µg/ml | Reduced |
Detailed Experimental Protocols
The following methodologies are representative of the experimental setups used to investigate the electrophysiological properties of this compound.
Isolated Sino-Atrial Node Preparation (Rabbit)
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Tissue Preparation: The right atrium, including the SA node, is dissected from a rabbit heart and placed in a tissue bath. The preparation is continuously superfused with a Tyrode solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5) and gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
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Electrophysiological Recordings: Intracellular action potentials are recorded from the dominant pacemaker fibers within the SA node using glass microelectrodes filled with 3 M KCl. Parameters such as spontaneous cycle length, action potential duration, and the rate of diastolic depolarization (phase 4) are measured.
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Drug Application: this compound is added to the superfusing solution in increasing concentrations to determine its dose-dependent effects.
Voltage Clamp Studies on Single Sino-Atrial Node Cells (Rabbit)
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Cell Isolation: Single pacemaker cells are isolated from the SA node of a rabbit heart using enzymatic digestion (e.g., with collagenase and protease).
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Voltage Clamp Technique: The whole-cell patch-clamp technique is employed to control the membrane potential of a single cell and measure the ionic currents flowing across the cell membrane. Specific voltage protocols are applied to isolate and study individual currents such as If, Is, and Ik.
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Data Analysis: The current-voltage relationships and the kinetics of channel activation and inactivation are analyzed before and after the application of this compound to quantify its effects on the conductance and gating of the respective ion channels.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of this compound's bradycardic effect.
Caption: Electrophysiological investigation workflow.
Conclusion
This compound is a specific bradycardic agent whose primary electrophysiological effect is the reduction of heart rate through the inhibition of the pacemaker current (If) in the SA node. Its minimal impact on other cardiac electrophysiological parameters makes it a valuable tool for studying heart rate regulation. The development of this compound was halted due to a lack of specificity for its target, as it also affects calcium and potassium channels. Nevertheless, the study of its properties has contributed significantly to the understanding of cardiac pacemaking and the development of more specific If inhibitors.
References
- 1. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Alinidine: An In-depth Technical Guide on a Selective Bradycardic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine (formerly ST-567) is a centrally-acting antihypertensive agent and a negative chronotrope, meaning it reduces heart rate.[1] Developed in the 1970s and 1980s, it was investigated for its potential in treating angina and cardiac arrhythmias.[1][2] this compound is structurally an N-allyl derivative of clonidine.[3][4] Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, which is the heart's natural pacemaker. This targeted action on the SA node allows for a reduction in heart rate without significantly affecting other cardiovascular parameters like myocardial contractility, a feature that distinguished it from other bradycardic agents of its time like beta-blockers and calcium channel blockers.
However, the development of this compound was ultimately halted. This was due to a lack of sufficient specificity for the If current, as it also exhibited blocking effects on calcium and potassium channels, and it failed to improve outcomes in patients with acute myocardial infarction. Despite its discontinuation for clinical use, this compound remains a valuable pharmacological tool for studying the If current and the mechanisms of cardiac pacemaking.
Chemical and Physical Properties
This compound is an organic compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | N-(2,6-dichlorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
| Synonyms | ST-567, N-allyl-clonidine, 2-(N-Allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline | |
| CAS Number | 33178-86-8 | |
| Molecular Formula | C₁₂H₁₃Cl₂N₃ | |
| Molar Mass | 270.16 g·mol⁻¹ | |
| Melting Point | 130-131 °C | |
| Boiling Point | 360.2±52.0 °C (Predicted) | |
| pKa | 10.42 (at 25°C) |
Mechanism of Action
This compound's primary bradycardic effect stems from its inhibition of the pacemaker current, If, in the sinoatrial node. This current is crucial for the diastolic depolarization phase of the action potential in pacemaker cells, thus controlling the heart rate.
Inhibition of the If "Funny" Current
The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane. By blocking this current, this compound decreases the rate of diastolic depolarization in SA node cells. This leads to a longer time to reach the threshold for the next action potential, resulting in a reduced heart rate. The block of the If current by this compound is voltage-dependent and is most effective within the potential range where diastolic depolarization occurs.
Lack of Specificity
A significant limitation of this compound is its lack of specificity for the If current. It has been shown to also block calcium and potassium channels. This off-target activity contributes to side effects and a complex electrophysiological profile, including an elongation of the repolarization phase after an action potential.
Signaling Pathway
Caption: Mechanism of action of this compound in a sinoatrial node cell.
Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Route | Value | Species | Reference |
| Bioavailability | Oral | ~92% | Human | |
| Half-life (Distribution) | IV | 0.6 ± 0.15 h | Human | |
| Half-life (Elimination) | IV | 3.9 ± 0.28 h | Human | |
| Total Clearance | IV | 40.3 ± 8.9 L/h | Human | |
| Renal Clearance | IV | 33.6 ± 12.3 L/h | Human |
Pharmacodynamics and Electrophysiological Effects
This compound's primary pharmacodynamic effect is a dose-dependent reduction in heart rate. Its electrophysiological profile has been investigated in both preclinical and clinical settings.
Preclinical Electrophysiological Effects in Conscious Dogs
| Parameter | Dose (mg/kg, IV) | Effect | Reference |
| Sinus Rate | 0.5 - 4.0 | ≤ 43% decrease | |
| Ventricular Rate | 0.5 - 4.0 | ≤ 44% decrease | |
| Atrial Rate | 0.5 - 4.0 | ≤ 31% increase | |
| Corrected Sinus Recovery Time (CSRT) | 2.0 - 4.0 | ≤ 71% increase | |
| Atrial Effective Refractory Period (AERP) | 0.5 - 4.0 | ≤ 33% increase | |
| Wenckebach Point (WP) | 0.5 - 4.0 | ≤ 33% decrease |
Clinical Electrophysiological Effects in Humans
| Parameter | Dose | Effect | Reference |
| Heart Rate (IV) | 40 mg | Sustained bradycardic effect | |
| Heart Rate (Oral) | 40 mg | Maximal decrease of 14.2 ± 8.1% | |
| Sinus Node Recovery Time | 40 mg IV | Increased | |
| Corrected Sinus Node Recovery Time | 40 mg IV | Increased (with autonomic blockade) | |
| Refractory Periods (Atrium, AV Node, Ventricle) | 40 mg IV | Unaffected | |
| Intraatrial, AV, and Intraventricular Conduction | 40 mg IV | Unaltered | |
| ECG Intervals (P-wave, PR, QRS, QTc) | 40 mg | Not significantly altered | |
| Systolic Blood Pressure | 40 mg | Slight decrease (3-8%) | |
| Diastolic Blood Pressure | 40 mg | Unchanged |
Antianginal and Antiarrhythmic Effects
In patients with stable angina, this compound (40 mg, three times a day) was shown to reduce the number of anginal attacks and nitroglycerine consumption. This anti-ischemic effect is primarily attributed to the reduction in heart rate, which decreases myocardial oxygen demand. This compound also demonstrated antiarrhythmic properties in animal models, preventing adrenaline-induced arrhythmias and reducing ouabain-induced ventricular tachycardia.
Experimental Protocols
Measurement of If Current using Voltage Clamp
Objective: To measure the effect of this compound on the hyperpolarization-activated current (If) in isolated sinoatrial node myocytes.
Methodology:
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Cell Isolation: Sinoatrial node cells are enzymatically isolated from a suitable animal model (e.g., rabbit).
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.
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Solutions:
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External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.
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Internal (Pipette) Solution: Contains (in mM): K-aspartate 130, MgCl₂ 2, EGTA 10, HEPES 10, ATP-Mg 2; pH adjusted to 7.2 with KOH.
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Voltage Protocol:
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Cells are held at a holding potential of -40 mV to inactivate sodium and calcium channels.
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Hyperpolarizing voltage steps are applied in 10 mV increments, from -50 mV to -120 mV, for a duration of 2-3 seconds to activate the If current.
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A depolarizing step to +10 mV is then applied to measure the tail current.
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Data Acquisition and Analysis:
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The current traces are recorded and filtered.
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The amplitude of the If current is measured at the end of the hyperpolarizing pulse.
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The protocol is repeated after perfusion of the cell with varying concentrations of this compound (e.g., 10 µM, 80 µM) to determine the dose-dependent inhibitory effect.
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Current-voltage (I-V) relationships are plotted to analyze the voltage-dependence of the block.
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Caption: Workflow for measuring If current with voltage clamp.
Preclinical Evaluation in Animal Models
Objective: To assess the in vivo effects of this compound on heart rate and cardiac electrophysiology.
Methodology:
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Animal Model Selection: Conscious dogs are often used as they have a cardiac physiology that is relatively similar to humans. Anesthetized rats are used for ischemia models.
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Instrumentation: Animals are instrumented for the measurement of ECG, blood pressure, and for drug administration (intravenous line).
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Experimental Protocol (Conscious Dog Model):
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Baseline electrophysiological parameters are recorded (sinus rate, CSRT, AERP, WP).
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This compound is administered intravenously in escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg).
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Electrophysiological parameters and blood pressure are measured at set intervals after each dose.
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Plasma samples may be collected to correlate drug concentration with physiological effects.
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Data Analysis: Changes in electrophysiological parameters from baseline are calculated and tested for statistical significance.
Caption: Workflow for preclinical evaluation of this compound in an animal model.
Clinical Trial Design for Antianginal Efficacy
Objective: To evaluate the efficacy and safety of this compound in reducing anginal attacks in patients with stable angina.
Methodology:
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Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
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Patient Population: Patients with angiographically confirmed coronary artery disease and stable angina pectoris.
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Treatment Protocol:
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Patients are randomly assigned to receive either this compound (e.g., 40 mg three times a day) or a matching placebo for a defined period (e.g., 10 weeks).
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After a washout period, patients are crossed over to the other treatment arm.
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Efficacy Endpoints:
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Primary: Frequency of anginal attacks (recorded in patient diaries).
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Secondary: Consumption of short-acting nitroglycerin, exercise tolerance on a treadmill, time to onset of ST-segment depression during exercise.
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Safety Monitoring: Monitoring of adverse events, ECG parameters, and vital signs.
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Statistical Analysis: Comparison of efficacy endpoints between the this compound and placebo treatment periods.
Caption: Workflow for a randomized, crossover clinical trial of this compound.
Conclusion
This compound is a noteworthy compound in cardiovascular pharmacology, primarily for its pioneering role as a specific bradycardic agent targeting the If current. Its mechanism of action, a direct inhibition of the pacemaker current in the sinoatrial node, provided a novel approach to heart rate reduction, distinct from the broader effects of beta-blockers and calcium channel blockers. While its clinical development was ultimately unsuccessful due to a lack of specificity and failure to demonstrate improved clinical outcomes in broad patient populations, this compound remains a significant research tool. The study of this compound has contributed to a deeper understanding of cardiac electrophysiology and has paved the way for the development of more selective If inhibitors, such as Ivabradine, which have found a place in modern cardiovascular therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on heart rate and blood pressure in healthy subjects and patients with hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies of this compound induced bradycardia in the presence of caesium - PubMed [pubmed.ncbi.nlm.nih.gov]
Alinidine's Impact on Cardiac Pacemaker Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alinidine, a derivative of clonidine, exerts a negative chronotropic effect on the heart by specifically targeting the pacemaker cells of the sinoatrial (SA) node. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac pacemaker cells, with a focus on its mechanism of action, quantitative effects on action potential parameters, and the experimental protocols used to elucidate these effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cardiac actions.
Introduction
Cardiac pacemaker cells in the SA node are responsible for generating the electrical impulses that drive the heartbeat. The spontaneous diastolic depolarization, a key feature of these cells, is primarily driven by the "funny" current (If), a mixed sodium-potassium inward current activated upon hyperpolarization. This compound is a pharmacological agent known to reduce heart rate, and its primary mechanism involves the modulation of this crucial pacemaker current.[1][2][3] This document serves as an in-depth resource for professionals in cardiovascular research and drug development, detailing the cellular and ionic basis of this compound's bradycardic effects.
Mechanism of Action: Inhibition of the Funny Current (If)
This compound's principal effect on cardiac pacemaker cells is the dose-dependent reduction of the slope of diastolic depolarization.[4][5] This is achieved through the inhibition of the hyperpolarization-activated inward current, also known as the "funny" current (If) or Ih. By blocking the If current, this compound effectively slows down the rate at which the membrane potential of pacemaker cells drifts towards the threshold for firing an action potential, thereby prolonging the cardiac cycle and reducing the heart rate.
While the primary target of this compound is the If current, some studies suggest that it may also affect other ionic currents, such as the slow inward calcium current (Is) and the delayed rectifier potassium current (Ik), although to a lesser extent. However, the blockade of If is considered the main determinant of this compound's action. It is important to note that this compound's bradycardic effect is not mediated by the blockade of beta-adrenoceptors.
Signaling Pathway of If Current and this compound's Intervention
The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The activity of these channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Sympathetic stimulation increases cAMP levels, which directly binds to HCN channels, shifting their activation to more positive potentials and increasing the heart rate. This compound intervenes by directly blocking the pore of the HCN channel, thus reducing the inward flow of positive ions and counteracting the depolarizing stimulus of the If current.
Quantitative Data on Electrophysiological Effects
The effects of this compound on the electrophysiological properties of cardiac pacemaker cells have been quantified in various studies. The following tables summarize the key findings from experiments conducted on rabbit and guinea pig sinoatrial node preparations.
Table 1: Effect of this compound on Spontaneous Cycle Length in Rabbit SA Node
| This compound Concentration (µM) | Prolongation of Spontaneous Cycle Length (ms, mean ± SD) | Percentage Increase (%) |
| 2.9 | 58 ± 28 | 13 ± 7 |
Data from a study on isolated rabbit right atria.
Table 2: Dose-Dependent Effects of this compound on Action Potential Parameters in Guinea Pig Nodal Fibers
| This compound Concentration (x 10-5 M) | Effect on Rate of Diastolic Depolarization | Effect on Action Potential Duration | Effect on Action Potential Amplitude | Effect on Maximum Diastolic Potential |
| 0.72 - 28.5 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase (up to 2.8 x 10-5 M) | Dose-dependent increase (up to 2.8 x 10-5 M) |
Data from a study on the isolated right auricle of the guinea-pig.
Table 3: Effects of this compound on Various Ionic Currents in Rabbit SA Node Cells
| Ionic Current | Effect of this compound |
| Hyperpolarization-activated inward current (Ih / If) | Reduced |
| Slow inward current (Is) | Suppressed (dose-dependently) |
| Outward current (Ik) | Suppressed (dose-dependently) |
Data from voltage-clamp experiments on rabbit sinoatrial node cells.
Experimental Protocols
The investigation of this compound's effects on cardiac pacemaker cells relies on established electrophysiological techniques, primarily intracellular microelectrode recordings and voltage-clamp experiments.
Preparation of Sinoatrial Node Tissue
-
Animal Model: New Zealand White rabbits or Dunkin-Hartley guinea pigs are commonly used.
-
Anesthesia: Animals are anesthetized, typically with sodium pentobarbital.
-
Heart Excision: The heart is rapidly excised and placed in a cardioplegic solution.
-
Dissection: The right atrium containing the sinoatrial node is dissected and mounted in a tissue bath.
-
Perfusion: The preparation is continuously superfused with a temperature-controlled (typically 35-37°C) and oxygenated Tyrode's solution.
Intracellular Microelectrode Recording
This technique is used to measure the action potentials of individual pacemaker cells.
-
Microelectrodes: Glass capillary microelectrodes with a tip resistance of 20-40 MΩ are filled with 3 M KCl.
-
Impaling Cells: The microelectrode is advanced into the SA node preparation to impale a single pacemaker cell.
-
Data Acquisition: The transmembrane potential is recorded using a high-input impedance amplifier. Parameters such as action potential amplitude, duration, maximum diastolic potential, and the rate of diastolic depolarization are measured.
-
Drug Application: this compound is added to the superfusing solution at various concentrations to determine its effects on the action potential parameters.
Voltage-Clamp Experiments
Voltage-clamp techniques are employed to isolate and measure specific ionic currents, such as the If current.
-
Cell Isolation: Single pacemaker cells are isolated from the SA node tissue using enzymatic digestion.
-
Patch-Clamp Configuration: The whole-cell patch-clamp configuration is typically used. A glass micropipette with a larger tip opening is sealed onto the membrane of a single cell.
-
Voltage Protocol for If Measurement:
-
Holding Potential: The cell membrane is held at a depolarized potential (e.g., -35 mV to -40 mV) to inactivate other voltage-gated channels.
-
Hyperpolarizing Pulses: A series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) are applied to activate the If current.
-
Data Analysis: The amplitude and kinetics of the resulting inward current are measured and analyzed to determine the effect of this compound.
-
-
Solutions: The external and internal (pipette) solutions are specifically designed to isolate the If current by blocking other ionic currents with specific channel blockers (e.g., tetrodotoxin for sodium channels, cadmium for calcium channels).
Logical Relationship of this compound's Effects
The following diagram illustrates the logical cascade of events following the administration of this compound, leading to its ultimate physiological effect of reducing heart rate.
Conclusion
This compound effectively reduces heart rate by directly inhibiting the If current in cardiac pacemaker cells. This action leads to a decreased rate of diastolic depolarization and a prolongation of the cardiac cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and safety profile of this compound and other If inhibitors. The provided visualizations of the underlying signaling pathways and experimental workflows offer a clear and concise summary of the core concepts related to this compound's mechanism of action.
References
- 1. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of this compound on nodal and atrial fibers in the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Alinidine's Molecular Landscape Beyond the If Current: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine, a clonidine derivative, is primarily recognized for its negative chronotropic effects, attributed to the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular correlate of the "funny" or If current. This action led to its investigation as a bradycardic agent for conditions such as angina pectoris. However, the clinical development of this compound was halted due to a lack of sufficient target specificity, which resulted in a complex pharmacological profile extending beyond the If current.[1] This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the If current, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.
Off-Target Molecular Interactions of this compound
This compound's broader pharmacological footprint encompasses interactions with several other ion channels and receptors, contributing to its overall physiological effects. Notably, it exhibits activity at muscarinic acetylcholine receptors, adenosine receptors, and various ion channels, including potassium and calcium channels.
Quantitative Analysis of this compound's Off-Target Affinity
The following table summarizes the available quantitative data on the potency of this compound at its identified molecular targets other than the If current.
| Target | Species/Tissue | Parameter | Value | Reference |
| Muscarinic Receptors | Rat (atria) | pA₂ | 5.82 | [2] |
| Muscarinic Receptors | Guinea Pig (papillary muscle) | pA₂ | 5.58 | [2] |
| Adenosine A₁ Receptors | Rat (atria) | Concentration for 50% reduction of maximal adenosine effect | 64.6 µM | [3][4] |
| Slow Inward Ca²⁺ Current (Is) | Rabbit (sino-atrial node) | Concentration for suppression | Dose-dependent | |
| Outward K⁺ Current (Ik) | Rabbit (sino-atrial node) | Concentration for suppression | Dose-dependent |
Detailed Experimental Protocols
The characterization of this compound's off-target effects has been achieved through a variety of in vitro experimental techniques. Below are detailed methodologies for the key experiments cited.
Functional Assay for Muscarinic Antagonism: Schild Analysis
The anti-muscarinic properties of this compound were quantified using a functional assay in isolated atrial preparations, with the data analyzed by Schild regression to determine the pA₂ value.
Objective: To determine the affinity of a competitive antagonist (this compound) for its receptor by measuring the shift in the concentration-response curve of an agonist (oxotremorine).
Experimental Workflow:
Key Steps:
-
Tissue Preparation: Isolated rat atria are mounted in an organ bath under physiological conditions.
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist like oxotremorine is generated to establish a baseline.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.
-
Shifted Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Schild Analysis: The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) against the negative logarithm of the antagonist concentration yields a straight line. The x-intercept of this line is the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Electrophysiological Assessment of Ion Channel Blockade: Whole-Cell Patch Clamp
The effects of this compound on ion channels are investigated using the whole-cell patch-clamp technique, which allows for the recording of ionic currents across the cell membrane of single cells.
Objective: To measure the effect of this compound on specific ion channel currents (e.g., ICa,L, IK) in isolated cardiomyocytes.
Experimental Workflow:
Key Steps:
-
Cell Preparation: Single cardiomyocytes are enzymatically isolated from the tissue of interest.
-
Whole-Cell Configuration: A glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is controlled by the patch-clamp amplifier.
-
Current Recording: Specific voltage protocols are applied to activate and record the ion current of interest (e.g., a depolarizing step to elicit L-type Ca²⁺ current).
-
Drug Application: this compound is applied to the cell via the perfusion system.
-
Data Analysis: The reduction in the current amplitude in the presence of this compound is measured to determine the extent of channel block and to calculate the IC₅₀.
Signaling Pathways Modulated by this compound's Off-Target Interactions
Muscarinic Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic receptors. In the heart, the predominant muscarinic receptor subtype is the M₂, which is coupled to inhibitory G proteins (Gi/o). Antagonism of these receptors by this compound would counteract the effects of acetylcholine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This would oppose the primary bradycardic effect of this compound mediated by If inhibition.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. This compound reverses the descending staircase of isolated rat atria by an antimuscarinic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antagonizes the myocardial effects of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Alinidine's Role in Modulating the Autonomic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alinidine, an N-allyl-derivative of clonidine, exerts a specific bradycardic effect by modulating the autonomic nervous system's control over cardiac rhythm.[1] Its primary mechanism of action is the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This direct action on the SA node distinguishes it from many other heart rate-lowering agents, as it does not involve the blockade of β-adrenoceptors.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cardiac electrophysiology and hemodynamics, and detailed experimental protocols for its study.
Mechanism of Action: Targeting the Cardiac Pacemaker Current
This compound's primary pharmacological effect is the selective inhibition of the If current in the pacemaker cells of the SA node.[4] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for the diastolic depolarization phase of the cardiac action potential, which determines the heart rate. By blocking this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in the spontaneous firing rate of the SA node and consequently, a decrease in heart rate.[1]
While the precise binding affinity (Kd) or half-maximal inhibitory concentration (IC50) of this compound for the If current is not extensively reported, studies have demonstrated its effectiveness at micromolar concentrations in isolated SA node preparations. Notably, this compound's development was halted due to a lack of sufficient target specificity, as it was also found to have blocking effects on calcium and potassium channels, contributing to an elongation of the action potential repolarization.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound modulates the heart rate.
Modulation of the Autonomic Nervous System
A key feature of this compound is its ability to reduce heart rate without directly interfering with the sympathetic nervous system's beta-adrenergic receptors. This is in contrast to beta-blockers, which competitively inhibit these receptors.
-
Lack of Beta-Blockade: Studies have shown that this compound does not prevent the positive chronotropic effects of isoprenaline, a non-selective β-agonist. This indicates that its mechanism of action is independent of the beta-adrenergic signaling pathway.
-
Minimal Impact on Blood Pressure: Unlike its parent compound clonidine, which has significant central sympatholytic effects leading to a decrease in blood pressure, this compound has been observed to cause minimal changes in blood pressure at therapeutic doses.
-
Interaction with Parasympathetic Tone: The bradycardic effect of this compound is not altered by atropine, a muscarinic receptor antagonist, suggesting its action is also independent of the parasympathetic nervous system's influence on the heart.
The following diagram illustrates the logical relationship of this compound's effect in the context of autonomic modulation.
Quantitative Data
The following tables summarize the quantitative data on this compound's effects from various studies.
Table 1: In Vitro Effects of this compound
| Parameter | Preparation | Concentration | Effect | Reference |
| Spontaneous Activity | Isolated Rabbit SA Node Cells | 10 µM | Variable decrease in rate | |
| Spontaneous Activity | Isolated Rabbit SA Node Cells | 80 µM | Slowed rate of spontaneous activity | |
| Adenosine Antagonism | Isolated Left Rat Atria | 64.6 µM | 50% reduction of maximal adenosine effect | |
| Adenosine Antagonism | Isolated Rat Right Ventricle | 91.1 µM | Full antagonism of adenosine's negative inotropic effect |
Table 2: In Vivo and Clinical Effects of this compound
| Parameter | Model/Subject | Dosage | Effect | Reference |
| Heart Rate | Healthy Volunteers | 40 mg & 80 mg (oral) | Significant reduction in exercise tachycardia | |
| Heart Rate | Healthy Volunteers | 40 mg (i.v. and oral) | Max. decrease of 19.2% (i.v.) and 14.2% (oral) | |
| Heart Rate | Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg (i.v.) | Reduction at rest and during exercise | |
| Heart Rate | Patients with Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | 14% decrease at rest, 13% during exercise | |
| Blood Pressure | Healthy Volunteers | 40 mg & 80 mg (oral) | 80 mg dose reduced arterial pressure | |
| Blood Pressure | Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg (i.v.) | No significant change | |
| Diastolic Perfusion Time | Patients with Chronic Stable Angina | 30 mg t.i.d. | Increased during exercise | |
| Exercise Duration | Patients with Chronic Stable Angina | 30 mg t.i.d. | Increased from 246.7s to 346.6s |
Experimental Protocols
Isolation of Sinoatrial Node Myocytes for Patch-Clamp Studies
This protocol is adapted from methods for isolating murine sinoatrial node cells.
Materials:
-
Langendorff perfusion apparatus
-
Enzyme solution (e.g., collagenase type II, protease)
-
Low Ca2+/Mg2+ Tyrode's solution
-
KB solution (for washing)
-
Laminin-coated coverslips
Procedure:
-
Heart Excision: Anesthetize the animal (e.g., mouse or rabbit) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse retrogradely with oxygenated Tyrode's solution to clear the coronary circulation of blood.
-
Enzymatic Digestion: Switch the perfusion to an enzyme-containing solution. The duration of digestion is critical and should be monitored by observing changes in the heart's appearance and the perfusate flow rate.
-
Dissection of the SA Node: After digestion, detach the heart and dissect the sinoatrial node region under a dissecting microscope.
-
Cell Dissociation: Transfer the SA node tissue to a tube with a low Ca2+/Mg2+ solution and gently triturate with a fire-polished Pasteur pipette to release individual myocytes.
-
Washing and Plating: Wash the dissociated cells in KB solution and then plate them on laminin-coated coverslips for subsequent patch-clamp experiments.
The following diagram outlines the experimental workflow for isolating SA node cells.
Voltage-Clamp Protocol for Measuring If Current
This protocol is a generalized procedure for whole-cell patch-clamp recording of the If current in isolated SA node myocytes.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular solutions
-
Data acquisition system and software
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Selection: Place the coverslip with isolated SA node cells on the microscope stage and select a healthy, relaxed myocyte.
-
Gigaohm Seal Formation: Approach the selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Set the holding potential to a level where If is deactivated (e.g., -35 to -40 mV).
-
Apply a series of hyperpolarizing voltage steps to activate the If current (e.g., from -40 mV down to -120 mV in 10 mV increments).
-
Record the resulting inward currents at each voltage step.
-
-
Drug Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration and repeat the voltage-clamp protocol to measure the drug's effect on the If current.
-
Data Analysis: Analyze the recorded currents to determine the current-voltage relationship and the extent of If inhibition by this compound.
Conclusion
This compound represents a class of drugs that modulate the autonomic nervous system's control of heart rate through a direct action on the sinoatrial node, rather than by interacting with adrenergic or muscarinic receptors. Its mechanism of inhibiting the If current provides a targeted approach to reducing heart rate. While its clinical development was halted due to off-target effects, the study of this compound has provided valuable insights into the fundamental mechanisms of cardiac pacemaking and has paved the way for the development of more specific If inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds that modulate cardiac automaticity.
References
- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
Alinidine: An In-depth Technical Guide to its Anti-Ischemic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a bradycardic agent that has been investigated for its potential anti-ischemic effects. Unlike beta-blockers, which also reduce heart rate, this compound's primary mechanism of action is the selective inhibition of the pacemaker current (If) in the sinoatrial (SA) node.[1][2] This specific action on the heart's natural pacemaker allows for a reduction in heart rate and consequently myocardial oxygen demand, without the negative inotropic effects or bronchospasm associated with beta-blockade.[3][4] This technical guide provides a comprehensive overview of the anti-ischemic properties of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Selective Bradycardia
This compound exerts its primary effect by directly targeting the sinoatrial node, the heart's natural pacemaker.[5] It selectively inhibits the "funny" current (If), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization of pacemaker cells. By blocking this current, this compound decreases the slope of diastolic depolarization, leading to a prolongation of the cardiac cycle and a reduction in heart rate. This heart rate reduction is a key factor in its anti-ischemic properties, as it decreases myocardial oxygen consumption. Notably, this compound does not significantly affect cardiac conduction, contractility, or beta-adrenergic receptors, distinguishing its pharmacological profile from other bradycardic agents.
Quantitative Data on Anti-Ischemic and Hemodynamic Effects
The following tables summarize the quantitative data from various preclinical and clinical studies investigating the effects of this compound.
Table 1: Hemodynamic Effects of this compound in Patients with Heart Conditions
| Parameter | Patient Population | This compound Dose | Change | Reference |
| Heart Rate (Rest) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 14% | |
| Heart Rate (Exercise) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 13% | |
| Systolic Blood Pressure (Rest) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 6% | |
| Systolic Blood Pressure (Exercise) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 14% | |
| Cardiac Index | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 10% | |
| Rate-Pressure Product (Rest) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 19% | |
| Rate-Pressure Product (Exercise) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 24% | |
| Heart Rate | Unstable Angina/Myocardial Infarction | Up to 40 mg | ↓ 14 ± 7 bpm | |
| Mean Arterial Pressure | Unstable Angina/Myocardial Infarction | Up to 40 mg | ↓ 3 ± 6 mmHg | |
| Cardiac Output | Unstable Angina/Myocardial Infarction | Up to 40 mg | ↓ 0.5 ± 0.6 L/min | |
| Stroke Volume | Unstable Angina/Myocardial Infarction | Up to 40 mg | Unchanged |
Table 2: Effects of this compound on Myocardial Ischemia Parameters
| Parameter | Study Model | This compound Dose | Effect | Reference |
| Anginal Attacks | Patients with Stable Angina | 40 mg t.i.d. | Reduced number | |
| Nitroglycerine Consumption | Patients with Stable Angina | 40 mg t.i.d. | Reduced consumption | |
| Ischemic ST-segment Depression | Patients with Stable Angina | 40 mg t.i.d. | Diminished | |
| Exercise Tolerance | Patients with Stable Angina | 40 mg t.i.d. | Improved | |
| Time to 0.1-mV ST Depression | Patients with Stable Angina | 30 mg t.i.d. | Increased from 98.3 to 187.2 s | |
| Total Exercise Duration | Patients with Stable Angina | 30 mg t.i.d. | Increased from 246.7 to 346.6 s | |
| Myocardial Lactate Uptake | Patients with Coronary Artery Disease | 50 mg | Increased | |
| Ischemic Systolic Shortening | Anesthetized Dogs | 0.25-1.0 mg/kg i.v. | Improved from 9.2% to 17.5% | |
| Mortality and Ventricular Fibrillation | Rats with Coronary Artery Occlusion | 1-6 mg/kg i.v. | Reduced |
Detailed Experimental Protocols
The anti-ischemic properties of this compound have been investigated using a variety of experimental models, from isolated heart preparations to in vivo animal studies and clinical trials in humans. Below are detailed methodologies for some of the key experiments cited.
Langendorff Isolated Rat Heart Preparation
This ex vivo model is used to assess the direct effects of a substance on the heart, independent of systemic neural and hormonal influences.
-
Objective: To evaluate the cardioprotective effects of this compound during low-flow ischemia.
-
Animal Model: Male rats.
-
Procedure:
-
Hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
The hearts are retrogradely perfused with a Tyrode solution (a physiological salt solution) at a constant pressure and temperature.
-
A balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.
-
The hearts are paced at a constant rate (e.g., 5 Hz) to control for heart rate variability.
-
Low-flow ischemia is induced by reducing the perfusion rate for a specified duration (e.g., 60 minutes).
-
This compound is infused into the perfusate during the ischemic period.
-
Hemodynamic parameters (e.g., left ventricular pressure) and biochemical markers (e.g., myocardial ATP, phosphocreatine, lactate) are measured at baseline and after ischemia.
-
References
- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acute haemodynamic effects of a specific bradycardic agent in patients with coronary heart disease and impaired left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pacemaker selectivity: influence on rabbit atria of ionic environment and of this compound, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Alinidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine, a clonidine derivative, emerged in early research as a promising bradycardic agent with a mechanism of action distinct from beta-blockers and calcium channel antagonists.[1] Its development, however, was halted primarily due to a lack of target specificity, with notable off-target effects on various ion channels.[2] Despite this, the unique heart rate-lowering properties of this compound have spurred continued interest in its derivatives, with the aim of identifying analogues with improved selectivity and therapeutic potential for cardiovascular diseases such as angina and arrhythmias. This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships.
Mechanism of Action
This compound exerts its primary pharmacological effect on the sinoatrial (SA) node, the heart's natural pacemaker. It selectively slows the rate of diastolic depolarization in pacemaker fibers, leading to a decrease in heart rate.[3][4] This effect is attributed to the modulation of several key ion currents involved in the cardiac action potential.
Key Ion Channel Interactions:
-
Hyperpolarization-activated "funny" current (If) or pacemaker current (Ih): this compound has been shown to reduce this inward current, which is a critical determinant of the diastolic depolarization rate in SA node cells.[2]
-
Slow inward current (Is) or L-type calcium current (ICa,L): this compound suppresses this current in a dose-dependent manner.
-
Outward potassium current (Ik): The drug also reduces this repolarizing current.
The combined effect of inhibiting these currents leads to a prolongation of the cardiac action potential and a slowing of the heart rate. The lack of specificity in these interactions, however, contributes to the potential for off-target effects.
A diagram illustrating the proposed mechanism of action of this compound on sinoatrial node pacemaker cells is presented below.
Figure 1: Proposed Mechanism of Action of this compound.
Synthesis of this compound Derivatives
Detailed synthetic procedures for a wide range of this compound derivatives are not extensively reported in publicly available literature. However, the synthesis of related 2-(arylimino)imidazolidine derivatives provides a general framework that can be adapted. A common approach involves the reaction of an appropriately substituted aniline with a cyclizing agent to form the imidazolidine ring.
General Synthetic Workflow:
A plausible synthetic workflow for generating this compound derivatives is outlined below. This process typically starts with a substituted aniline, which undergoes a series of reactions to introduce the imidazolidine moiety and subsequent modifications to the side chain.
Figure 2: General Synthetic Workflow for this compound Derivatives.
Pharmacological Evaluation: Experimental Protocols
The preclinical assessment of this compound derivatives typically involves a combination of in vitro and in vivo models to characterize their cardiovascular effects.
In Vitro Electrophysiology
Objective: To determine the effects of this compound derivatives on specific ion channels in isolated cardiac myocytes.
Methodology: Patch-Clamp Electrophysiology on Isolated Sinoatrial Node Cells
-
Cell Isolation: Sinoatrial node cells are enzymatically isolated from rabbit hearts.
-
Recording: Whole-cell patch-clamp recordings are performed to measure ion currents.
-
Currents Measured: The effects of the test compounds are evaluated on the hyperpolarization-activated "funny" current (If), the L-type calcium current (ICa,L), and the delayed rectifier potassium current (IK).
-
Data Analysis: Concentration-response curves are generated to determine the IC50 values for the inhibition of each current.
Ex Vivo Isolated Heart Model
Objective: To assess the integrated cardiac effects of this compound derivatives on heart rate, contractility, and coronary flow in an isolated heart preparation.
Methodology: Langendorff Perfused Rat Heart
-
Heart Isolation: The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Measurements: A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure change (±dP/dt). Coronary flow is also monitored.
-
Drug Administration: this compound derivatives are infused into the perfusion solution at various concentrations.
-
Ischemia-Reperfusion Protocol: To assess potential cardioprotective effects, a period of global ischemia can be induced by stopping the perfusion, followed by a period of reperfusion.
A diagram of the Langendorff perfused heart experimental workflow is provided below.
Figure 3: Langendorff Perfused Heart Experimental Workflow.
Quantitative Data and Structure-Activity Relationships (SAR)
Comprehensive quantitative data for a series of this compound derivatives is scarce in the published literature. The following table summarizes representative data for this compound to provide a baseline for comparison.
Table 1: Pharmacological Data for this compound
| Parameter | Species | Preparation | Value | Reference |
| Heart Rate Reduction | ||||
| Dose-dependent prolongation of spontaneous cycle length | Rabbit | Isolated right atria | 13% ± 7% at 2.9 µM | |
| Electrophysiological Effects | ||||
| Suppression of Is (slow inward current) | Rabbit | SA node cells | Dose-dependent | |
| Suppression of Ik (outward current) | Rabbit | SA node cells | Dose-dependent | |
| Reduction of Ih (hyperpolarization-activated inward current) | Rabbit | SA node cells | Dose-dependent |
Structure-Activity Relationships (SAR):
Early research on clonidine and related imidazolines provides some insights into the SAR for this class of compounds. Key structural features influencing activity include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity.
-
The Imidazolidine Ring: Modifications to this ring can significantly alter the pharmacological profile.
-
The N-Allyl Group: In this compound, this group is crucial for its specific bradycardic action. Exploration of different substituents at this position is a key area for the design of novel derivatives.
The logical relationship for a hypothetical SAR study is depicted below.
Figure 4: Logical Flow for a Structure-Activity Relationship Study.
Future Directions
The development of novel this compound derivatives with enhanced selectivity for the If current remains a key objective. A more favorable therapeutic profile could be achieved by minimizing off-target effects on other cardiac ion channels. Future research should focus on:
-
Rational Drug Design: Utilizing computational modeling to design derivatives with improved binding affinity and selectivity for the HCN channels that underlie the If current.
-
Systematic SAR Studies: Synthesizing and screening a focused library of this compound analogues to build a comprehensive SAR dataset.
-
Advanced Preclinical Models: Employing more sophisticated preclinical models, such as induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), to better predict human cardiac responses.
Conclusion
Early-stage research on this compound has laid the groundwork for the development of a novel class of bradycardic agents. While the parent compound was limited by its lack of specificity, the exploration of its derivatives holds promise for the discovery of new therapeutics for cardiovascular disorders. A thorough understanding of the synthesis, pharmacology, and structure-activity relationships of these compounds is essential for advancing this field of research. This guide provides a foundational overview to support the efforts of researchers and drug development professionals in this endeavor.
References
- 1. Specific bradycardic agents--a novel pharmacological class? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of this compound on nodal and atrial fibers in the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Alinidine Dose-Response in the Isolated Rabbit Sinoatrial Node
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of alinidine on the electrophysiology of the isolated rabbit sinoatrial (SA) node. The information is intended to guide researchers in designing and executing experiments to study the chronotropic effects of this compound and similar compounds.
Introduction
This compound is a bradycardic agent that has been shown to reduce heart rate by directly acting on the sinoatrial node[1][2][3]. Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If or Ih), a key determinant of diastolic depolarization and pacemaker rate in SA node cells[4][5]. Understanding the dose-response relationship of this compound is crucial for evaluating its therapeutic potential and for the development of novel heart rate-lowering drugs. This document summarizes the quantitative effects of this compound on rabbit SA node preparations and provides detailed protocols for replicating these studies.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the dose-dependent electrophysiological effects of this compound on the isolated rabbit sinoatrial node as reported in the literature.
| Concentration | Effect on Spontaneous Cycle Length / Frequency | Effect on Diastolic Depolarization | Other Electrophysiological Effects | Reference |
| 0.3 - 100 µg/ml | Dose-dependent decrease in spontaneous frequency. | Dose-dependent decrease in the slope of diastolic depolarization. | At >10 µg/ml, decreased maximum rate of rise and amplitude of action potentials. At 100 µg/ml, depolarization of the maximum diastolic potential. Delayed repolarization. | |
| 0.57 - 29 x 10-6 M | Dose-dependent prolongation of the spontaneous cycle length. At 2.9 µM, a 13% ± 7% increase (58 ± 28 ms). | Selective slowing of phase 4-depolarization. | Increased corrected sinus node recovery time. Prolonged repolarization of latent and atrial fibers. Increased atrial effective refractory period by ~10%. | |
| 0.7 - 14.3 µmol/L | Decrease in heart rate. | Decreased rate of diastolic depolarization. | Prolonged the terminal part of the action potential. | |
| 10 µM | Variable decrease in the rate of spontaneous activity. | - | Increased membrane resistance. | |
| 80 µM | Slowed rate of spontaneous activity. | Decrease in the rate of diastolic depolarization. | - |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the blockade of the If current in sinoatrial node pacemaker cells. This current, carried mainly by Na+ and K+ ions, is responsible for the spontaneous diastolic depolarization that drives the pacemaker potential to the threshold for firing an action potential. By inhibiting this current, this compound slows the rate of diastolic depolarization, thereby reducing the heart rate.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for studying the effects of this compound on the isolated rabbit sinoatrial node.
Preparation of the Isolated Sinoatrial Node
This protocol describes the dissection and mounting of the rabbit SA node preparation for electrophysiological recording.
Materials:
-
New Zealand White rabbits.
-
Pentobarbital solution for euthanasia.
-
Langendorff perfusion system.
-
Krebs-Henseleit or Tyrode's solution (see compositions below).
-
Carbogen gas (95% O2, 5% CO2).
-
Dissection tools (scissors, forceps).
-
Tissue bath with perfusion system.
-
Dissecting microscope.
Solutions:
-
Krebs-Henseleit Solution (in mM): 120 NaCl, 4.7 KCl, 24 NaHCO3, 1.4 NaH2PO4, 1.0 MgCl2, 1.8 CaCl2, 10 Glucose. Osmolality: 300 ± 5 mOsm, pH: 7.40 ± 0.05 when saturated with carbogen at 37°C.
-
Tyrode's Solution (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 5.0 HEPES, 5.5 Glucose. pH adjusted to 7.4 with NaOH.
Procedure:
-
Euthanize the rabbit via an intravenous injection of pentobarbital.
-
Rapidly excise the heart and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit or Tyrode's solution at 37°C to clear the blood.
-
Dissect the right atrium, including the sinoatrial node region, which is located at the junction of the superior vena cava and the crista terminalis.
-
Carefully remove surrounding ventricular and atrial tissue, leaving the SA node preparation intact.
-
Mount the preparation, endocardial side up, in a tissue bath continuously perfused with the chosen physiological solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the preparation to equilibrate for at least 60 minutes before starting any recordings.
Electrophysiological Recording
This protocol details the use of intracellular microelectrodes to record action potentials from SA node pacemaker cells.
Materials:
-
Glass capillary microelectrodes (borosilicate glass).
-
Microelectrode puller.
-
Microelectrode holder with Ag/AgCl pellet.
-
High-input impedance amplifier.
-
Oscilloscope and data acquisition system.
-
Micromanipulators.
-
3 M KCl solution for filling microelectrodes.
Procedure:
-
Pull glass microelectrodes to achieve a tip resistance of 20-40 MΩ when filled with 3 M KCl.
-
Mount the filled microelectrode in the holder and connect it to the amplifier.
-
Using a micromanipulator, carefully impale a pacemaker cell within the SA node preparation. A successful impalement is indicated by a sharp drop in potential to a stable negative value and the recording of spontaneous action potentials.
-
Record baseline spontaneous activity for a stable period (e.g., 15-30 minutes).
-
Prepare stock solutions of this compound in the appropriate solvent (e.g., distilled water or physiological solution).
-
Introduce this compound into the perfusion solution at increasing concentrations in a cumulative or non-cumulative manner.
-
Allow the preparation to stabilize at each concentration for a sufficient period (e.g., 10-15 minutes) before recording the steady-state effects.
-
Record changes in spontaneous firing rate, action potential amplitude, maximum diastolic potential, rate of diastolic depolarization (phase 4 slope), and action potential duration.
-
After the highest concentration, perform a washout by perfusing with drug-free solution to observe the reversibility of the effects.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment investigating the dose-response of this compound on the isolated rabbit sinoatrial node.
Caption: Experimental Workflow Diagram.
Conclusion
The provided data and protocols offer a robust framework for investigating the dose-response of this compound in the isolated rabbit sinoatrial node. The primary effect of this compound is a dose-dependent reduction in the spontaneous firing rate, which is attributed to the inhibition of the If current and a consequent slowing of diastolic depolarization. Researchers can utilize this information to further explore the electrophysiological properties of this compound and to screen new chemical entities for similar bradycardic effects. Careful adherence to the described protocols will ensure the generation of reliable and reproducible data.
References
- 1. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of Alinidine's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a bradycardic agent known to primarily act on the pacemaker cells of the sinoatrial (SA) node, effectively reducing heart rate. Its mechanism of action involves the modulation of several key ion channels that govern cardiac automaticity and repolarization. Understanding the precise effects of this compound on these channels is crucial for elucidating its therapeutic potential and off-target effects. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interactions between a compound and ion channels at the molecular level, providing detailed insights into its potency and mechanism of action.
These application notes provide a comprehensive guide to utilizing patch-clamp techniques for the detailed analysis of this compound's effects on various cardiac ion channels. The included protocols are designed to ensure robust and reproducible data acquisition for researchers in pharmacology and drug development.
Mechanism of Action of this compound
This compound exerts its primary bradycardic effect by inhibiting the "funny" current (If), also known as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, in sinoatrial node cells. This current is a key determinant of the diastolic depolarization rate, which sets the intrinsic heart rate. By blocking If, this compound slows this depolarization, thus reducing the firing frequency of pacemaker cells.[1]
In addition to its principal action on HCN channels, this compound has been shown to affect other cardiac ion channels, particularly at higher concentrations. These include the L-type calcium current (ICa,L) and the delayed rectifier potassium current (IK), which play critical roles in the action potential upstroke and repolarization, respectively.[2] The non-specific nature of its action on these other channels contributed to the discontinuation of its development.[3]
Quantitative Data on this compound's Ion Channel Modulation
The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on various ion channels, as determined by patch-clamp electrophysiology. Due to the limited availability of precise IC50 values for this compound in the literature, data for its close structural and functional analog, Clonidine, is provided for the HCN channels as a reference.
Table 1: Effect of this compound and its Analog Clonidine on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
| Compound | Channel Subtype | Cell Type | IC50 (µM) | Key Observations | Reference |
| This compound | Native If | Rabbit SA Node Cells | Not Reported | Dose-dependent block of If, maximal in the diastolic potential range. | [1] |
| Clonidine | HCN2 | HEK293 Cells | 8.2 ± 1.4 | Dose-dependent inhibition. | [4] |
| Clonidine | HCN4 | HEK293 Cells | 9.8 ± 1.4 | Dose-dependent inhibition. |
Table 2: Effect of this compound on L-type Calcium (ICa,L) and Delayed Rectifier Potassium (IK) Currents
| Ion Channel | Cell Type | This compound Concentration | Effect | Reference |
| L-type Calcium Current (ICa,L) | Rabbit SA Node Cells | > 10 µg/mL (~37 µM) | Dose-dependent suppression. | |
| Delayed Rectifier K+ Current (IK) | Rabbit SA Node Cells | > 10 µg/mL (~37 µM) | Dose-dependent suppression. |
Table 3: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters
| Preparation | This compound Concentration | Parameter | Effect | Reference |
| Rabbit SA Node | 0.7 - 14.3 µM | Rate of Diastolic Depolarization | Decreased | |
| Rabbit SA Node | 0.7 - 14.3 µM | Action Potential Duration | Prolonged (terminal part) | |
| Guinea-Pig Nodal Fibers | 0.72 - 28.5 µM | Rate of Diastolic Depolarization | Dose-dependent decrease | |
| Guinea-Pig Nodal & Atrial Fibers | 0.72 - 28.5 µM | Action Potential Duration | Dose-dependent increase | |
| Rabbit Right Atria | 2.9 µM | Spontaneous Cycle Length | Prolonged by 13% ± 7% |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on key cardiac ion channels. These protocols are intended as a starting point and may require optimization based on the specific cell type and recording system.
Protocol 1: Whole-Cell Voltage-Clamp Recording of the "Funny" Current (If/HCN)
Objective: To determine the dose-response relationship and kinetics of this compound's block of the If current.
1. Cell Preparation:
-
Use isolated primary sinoatrial node cells from rabbit or mouse, or a stable cell line expressing HCN4 channels (e.g., HEK293-HCN4).
-
Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours prior to the experiment.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a selected cell and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -40 mV to inactivate voltage-gated Na+ and Ca2+ channels.
4. Voltage Protocol:
-
To elicit If, apply hyperpolarizing voltage steps from the holding potential of -40 mV to a range of test potentials from -50 mV to -140 mV in 10 mV increments for 2-4 seconds.
-
Record the current traces before and after the application of increasing concentrations of this compound. Allow for steady-state block to be reached at each concentration (typically 3-5 minutes).
5. Data Analysis:
-
Measure the steady-state current amplitude at the end of each hyperpolarizing step.
-
Construct a current-voltage (I-V) relationship.
-
To determine the dose-response relationship, plot the fractional block ((I_control - I_drug) / I_control) against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Analyze the activation kinetics by fitting the rising phase of the current with a single or double exponential function to determine the time constants of activation at different voltages.
Protocol 2: Whole-Cell Voltage-Clamp Recording of the L-type Calcium Current (ICa,L)
Objective: To assess the inhibitory effect of this compound on ICa,L.
1. Cell Preparation:
-
Use isolated ventricular or atrial myocytes from guinea pig, rabbit, or rat, or a cell line stably expressing Cav1.2 channels (e.g., HEK293-Cav1.2).
2. Solutions:
-
External (Bath) Solution (in mM): 135 N-methyl-D-glucamine (NMDG)-Cl, 20 CsCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, and 0.001 TTX (to block Na+ channels). Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the general procedure as in Protocol 1.
-
Hold the cell at a holding potential of -80 mV and apply a brief (200 ms) conditioning prepulse to -40 mV to inactivate remaining Na+ channels and T-type Ca2+ channels.
4. Voltage Protocol:
-
From the holding potential of -40 mV, apply depolarizing test pulses to a range of potentials from -30 mV to +60 mV in 10 mV increments for 300 ms.
-
Record the peak inward current at each test potential before and after the application of this compound.
5. Data Analysis:
-
Measure the peak ICa,L amplitude at each voltage step.
-
Construct an I-V curve.
-
Determine the percentage of block at different this compound concentrations.
Protocol 3: Whole-Cell Voltage-Clamp Recording of the Delayed Rectifier Potassium Current (IK)
Objective: To characterize the effect of this compound on the total and specific components (IKr and IKs) of the delayed rectifier potassium current.
1. Cell Preparation:
-
Use isolated ventricular myocytes from guinea pig or a cell line expressing hERG (for IKr) or KCNQ1/KCNE1 (for IKs) channels.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH. To isolate IK, other currents can be blocked pharmacologically (e.g., with TTX for INa and nifedipine for ICa,L).
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 2 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the general procedure as in Protocol 1.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage Protocol:
-
To elicit IK, apply depolarizing pulses from a holding potential of -50 mV to a range of test potentials from -40 mV to +60 mV for 2-5 seconds.
-
The tail currents upon repolarization to -50 mV are then recorded.
-
To differentiate between IKr and IKs, specific blockers (e.g., E-4031 for IKr and Chromanol 293B for IKs) can be used after recording the total IK in the presence of this compound.
5. Data Analysis:
-
Measure the amplitude of the tail currents.
-
Construct an I-V relationship for the tail currents.
-
Determine the percentage of block of the total IK and its components by this compound.
Visualizations
Signaling Pathway of this compound's Action on Sinoatrial Node Pacemaker Potential
Caption: this compound's primary and secondary effects on cardiac ion channels.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: Workflow for analyzing this compound's effects using patch-clamp.
References
- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Heart Rate Measurement in Rats Using Alinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a pharmacological agent known for its bradycardic effects, primarily achieved through the specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in the sinoatrial (SA) node. This action decreases the slope of diastolic depolarization, leading to a reduction in heart rate.[1] These application notes provide detailed protocols for the in vivo administration of this compound to rats for the purpose of heart rate measurement, catering to both intravenous and oral routes of administration. The provided methodologies and data are intended to guide researchers in designing and executing experiments to evaluate the chronotropic effects of this compound in a preclinical setting.
Mechanism of Action
This compound selectively blocks the Iƒ current in the pacemaker cells of the sinoatrial node.[1] This current is crucial for initiating the spontaneous depolarization that sets the rhythm of the heart. By inhibiting this current, this compound prolongs the time it takes for the pacemaker cells to reach the threshold for firing an action potential, thereby slowing the heart rate. Notably, this compound's mechanism of action is independent of beta-adrenoceptor blockade.[1]
Data Presentation
The following tables summarize the quantitative data on this compound dosages used in studies involving rats.
Table 1: In Vivo Intravenous Administration of this compound in Rats
| Dose Range (mg/kg, i.v.) | Animal Model | Key Observation | Reference |
| 1 - 6 | Anesthetized Rats | Dose-dependent reduction in the "risk of death" (including ventricular fibrillation) which correlated with a reduction in heart rate. | [2] |
Table 2: In Vitro Concentrations of this compound in Isolated Rat Heart Preparations
| Concentration | Preparation | Key Observation | Reference |
| 10 µM | Isolated working rat heart | Used to study anti-ischemic and antiarrhythmic effects. | [3] |
| 15.0 ± 0.60 µM | Paced isolated rat hearts (Langendorff) | Prevented mechanical and biochemical changes of low-flow perfusion. | |
| 45.6 µM | Isolated paced rat hearts (Langendorff) | Maintained contractility and prevented contracture during hypoperfusion. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound and Heart Rate Measurement in Anesthetized Rats
This protocol is based on established methodologies for intravenous drug administration and electrocardiogram (ECG) recording in anesthetized rats.
1. Animal Preparation and Anesthesia:
- Adult male Wistar or Sprague-Dawley rats (250-350 g) are suitable for this procedure.
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation, or an intraperitoneal injection of a ketamine/xylazine cocktail). The choice of anesthesia should be consistent across all experimental groups to minimize variability.
- Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Maintain the animal's body temperature at 37°C using a heating pad.
2. Catheter Implantation:
- Surgically expose the jugular vein or femoral vein for catheter implantation.
- Insert a sterile, heparinized saline-filled catheter into the vein for intravenous administration of this compound.
- Secure the catheter in place with surgical sutures.
3. ECG Electrode Placement:
- Place subcutaneous needle electrodes or non-invasive skin electrodes for ECG recording. A standard Lead II configuration is commonly used (negative electrode on the right forelimb, positive electrode on the left hindlimb, and ground electrode on the right hindlimb).
- Connect the electrodes to an ECG amplifier and a data acquisition system.
4. This compound Administration:
- Prepare a stock solution of this compound hydrochloride in sterile saline.
- Administer a bolus intravenous injection of this compound at the desired dose (e.g., within the 1-6 mg/kg range). A vehicle control group receiving an equivalent volume of saline should be included.
5. Heart Rate Measurement:
- Record a baseline ECG for at least 15-30 minutes before this compound administration to ensure a stable heart rate.
- Continuously record the ECG after this compound administration for a predefined period (e.g., 60-120 minutes) to observe the onset, peak, and duration of the bradycardic effect.
- Analyze the ECG recordings to determine the heart rate (in beats per minute, BPM) at various time points post-administration.
Protocol 2: Oral Gavage Administration of this compound and Heart Rate Measurement in Conscious Rats
This protocol outlines the procedure for oral administration of this compound and subsequent heart rate measurement in conscious, unrestrained rats to minimize the confounding effects of anesthesia. This protocol is based on a similar If inhibitor, ivabradine, due to the lack of a specific oral this compound protocol for rats in the reviewed literature.
1. Animal Acclimatization and Handling:
- House the rats individually and allow them to acclimate to the housing conditions for at least one week.
- Handle the rats daily for several days prior to the experiment to minimize stress associated with handling and the gavage procedure.
2. Telemetry Implantation (Recommended for Conscious Animals):
- For continuous and stress-free heart rate monitoring, surgical implantation of a telemetry transmitter is the gold standard. This should be performed under anesthesia several days to a week before the experiment to allow for full recovery.
- Alternatively, non-invasive methods using tail-cuff systems or specialized restraining devices with built-in ECG sensors can be used, though these may induce some stress.
3. This compound Administration by Oral Gavage:
- Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
- A suggested starting dose, based on the related compound ivabradine, is 6 mg/kg. Dose-response studies should be conducted to determine the optimal dose for the desired effect.
- Administer the this compound solution or suspension to the conscious rat using a ball-tipped gavage needle. Ensure proper technique to avoid esophageal or tracheal injury. A vehicle control group should be included.
4. Heart Rate Measurement:
- Record a baseline heart rate for a sufficient period (e.g., 24 hours) before drug administration.
- After oral administration of this compound, continuously monitor and record the heart rate for several hours (e.g., up to 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
- Analyze the data to determine the time to onset of bradycardia, the peak effect, and the duration of action.
Mandatory Visualizations
Caption: Signaling pathway of this compound in sinoatrial node pacemaker cells.
Caption: General experimental workflow for in vivo heart rate measurement.
References
- 1. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrillatory properties of this compound after coronary artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiischemic and antiarrhythmic activities of some novel this compound analogs in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alinidine in Cellular Electrophysiology Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a pharmacological agent known for its bradycardic effects, primarily achieved through the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" or pacemaker current (If or Ih).[1][2] This current is a key determinant of diastolic depolarization in sinoatrial (SA) node cells, and thus plays a crucial role in regulating heart rate.[2] While initially developed as an antianginal agent, its specific mechanism of action on ion channels makes it a valuable tool in cellular electrophysiology research for studying cardiac pacemaking and the function of HCN channels.[3] This document provides detailed application notes and protocols for the use of this compound in cellular electrophysiology assays.
Mechanism of Action
This compound exerts its primary effect by directly inhibiting the HCN channels.[4] These channels are unique in that they are activated by membrane hyperpolarization. By blocking these channels, this compound reduces the slope of diastolic depolarization in pacemaker cells, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate. While its main target is the If current, some studies suggest that this compound may also have minor effects on other ion channels, including calcium (Ca2+) and potassium (K+) channels, particularly at higher concentrations.
Data Presentation
The following table summarizes the quantitative electrophysiological effects of this compound from various studies.
| Parameter | Species/Cell Type | This compound Concentration | Effect | Reference |
| Spontaneous Frequency | Rabbit Sino-atrial Node Cells | 0.3 - 100 µg/ml | Dose-dependent decrease | |
| Slope of Diastolic Depolarization | Rabbit Sino-atrial Node Cells | 0.7 - 14.3 µmol/L | Decreased | |
| Action Potential Duration | Rabbit Sino-atrial Node Cells | 0.7 - 14.3 µmol/L | Prolonged (terminal part) | |
| Slow Inward Current (Is) | Rabbit Sino-atrial Node Cells | Dose-dependent | Suppressed | |
| Outward Current (Ik) | Rabbit Sino-atrial Node Cells | Dose-dependent | Suppressed | |
| Hyperpolarization-activated Inward Current (Ih) | Rabbit Sino-atrial Node Cells | Dose-dependent | Reduced | |
| Sinus Rate | Conscious Dogs | 0.5 - 2 mg/kg (i.v.) | Decreased (≤ 43%) | |
| Corrected Sinus Recovery Time (CSRT) | Conscious Dogs | 1 and 2 mg/kg (i.v.) | Lengthened (≤ 71%) | |
| Atrial Effective Refractory Period (AERP) | Conscious Dogs | 0.5 - 2 mg/kg (i.v.) | Increased (≤ 33%) | |
| Rate of Diastolic Depolarization | Guinea-pig Nodal Fibers | 0.72 - 28.5 x 10⁻⁵ M | Dose-dependent decrease |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Funny Current (If/Ih) in Sinoatrial Node Cells
This protocol is designed to measure the effect of this compound on the If current in isolated sinoatrial node cells using the whole-cell voltage-clamp technique.
1. Cell Preparation:
-
Isolate single sinoatrial node cells from the desired animal model (e.g., rabbit, mouse) using established enzymatic digestion protocols.
-
Plate the isolated cells on laminin-coated coverslips and allow them to adhere.
2. Solutions:
a. Extracellular (Tyrode's) Solution (in mM):
-
NaCl: 140
-
KCl: 5.4
-
CaCl₂: 2.0
-
MgCl₂: 1.0
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH.
-
Filter through a 0.22 µm filter.
b. Intracellular (Pipette) Solution (in mM):
-
K-Gluconate: 130
-
KCl: 20
-
MgCl₂: 2
-
EGTA: 0.2
-
HEPES: 10
-
Na₂ATP: 4
-
TrisGTP: 0.3
-
Adjust pH to 7.2 with KOH.
-
Filter through a 0.22 µm filter.
3. Patch-Clamp Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking sinoatrial node cell with the patch pipette.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
4. Voltage-Clamp Protocol for If Current:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps from -50 mV to -130 mV in 10 mV increments for 1-2 seconds to activate the If current.
-
Return to the holding potential after each test pulse.
-
To measure the tail current, apply a depolarizing step to a potential such as -60 mV after the hyperpolarizing pulse.
5. Application of this compound:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution to the desired final concentrations in the extracellular solution.
-
After obtaining a stable baseline recording of the If current, perfuse the cell with the this compound-containing extracellular solution.
-
Record the changes in the If current amplitude and kinetics in the presence of different concentrations of this compound.
6. Data Analysis:
-
Measure the amplitude of the steady-state inward current at the end of each hyperpolarizing pulse.
-
Plot the current-voltage (I-V) relationship for the If current in the absence and presence of this compound.
-
To determine the IC50 value, construct a dose-response curve by plotting the percentage inhibition of the If current as a function of the this compound concentration.
Mandatory Visualizations
References
Alinidine as a Pharmacological Tool for Investigating Sinoatrial Node Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a clonidine derivative that has proven to be a valuable pharmacological tool for the study of sinoatrial node (SAN) physiology and pathophysiology. Its primary mechanism of action involves the selective inhibition of the hyperpolarization-activated "funny" current (I-f or I-h), a key contributor to the diastolic depolarization in SAN pacemaker cells. This inhibitory action leads to a dose-dependent reduction in heart rate, making this compound a useful agent for dissecting the roles of I-f in cardiac pacemaking and for investigating the effects of heart rate reduction in various experimental models. These application notes provide detailed protocols and data for utilizing this compound as a research tool to probe SAN function.
Mechanism of Action
This compound exerts its negative chronotropic effect primarily by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the I-f current.[1] This current is a mixed sodium-potassium inward current that is activated at the end of repolarization and contributes significantly to the spontaneous diastolic depolarization (phase 4) of the action potential in SAN cells. By inhibiting I-f, this compound decreases the slope of diastolic depolarization, thus prolonging the time it takes for the membrane potential to reach the threshold for the next action potential and slowing the heart rate.[2][3] Notably, the effects of this compound on heart rate are not mediated by beta-adrenoceptor blockade.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of sinoatrial node function as reported in the literature.
Table 1: Effect of this compound on Spontaneous Firing Rate of Sinoatrial Node Cells
| Species | Preparation | This compound Concentration | Change in Spontaneous Frequency/Cycle Length | Reference |
| Rabbit | Isolated SAN cells | 0.3 - 100 µg/mL | Dose-dependent decrease in spontaneous frequency | [2] |
| Rabbit | Isolated right atria | 0.57 - 29 x 10⁻⁶ M | Dose-dependent prolongation of spontaneous cycle length | |
| Rabbit | Isolated right atria | 2.9 µM | 58 ± 28 ms (13% ± 7) prolongation of cycle length | |
| Dog | Anesthetized | 5, 10, 25 µg/mL (into sinus node artery) | Significant sinus slowing to 138, 127, and 121 beats/min, respectively |
Table 2: Electrophysiological Effects of this compound on Sinoatrial Node Action Potential Parameters in Rabbit
| Parameter | This compound Concentration | Effect | Reference |
| Maximum Rate of Rise | > 10 µg/mL | Decreased | |
| Action Potential Amplitude | > 100 µg/mL | Decreased | |
| Maximum Diastolic Potential | 100 µg/mL | Depolarized | |
| Slope of Diastolic Depolarization | 0.3 - 100 µg/mL | Dose-dependent decrease | |
| Action Potential Duration | 0.7 - 14.3 µmol/L | Prolonged (especially terminal part) | |
| Corrected Sinus Node Recovery Time | 2.9 µM | Increased from 83 ± 47 ms to 126 ± 80 ms |
Table 3: Effect of this compound on Ionic Currents in Rabbit Sinoatrial Node Cells
| Ionic Current | This compound Concentration | Effect | Reference |
| Hyperpolarization-activated inward current (I-h / I-f) | Not specified | Reduced | |
| Slow inward current (I-s) | Not specified | Suppressed (dose-dependently) | |
| Outward current (I-k) | Not specified | Suppressed (dose-dependently) |
Mandatory Visualizations
References
- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Angina Pectoris Using Alinidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing experimental angina pectoris in animal models and outline the application of Alinidine, a specific bradycardic agent, in these models. The provided methodologies and data are intended to guide researchers in studying the anti-anginal effects of this compound and similar heart rate-lowering drugs.
Introduction to this compound
This compound is a clonidine derivative that exerts a negative chronotropic effect on the heart by selectively inhibiting the pacemaker current (If) in the sinoatrial (SA) node.[1][2] This mechanism of action reduces the heart rate without significantly affecting myocardial contractility or blood pressure, making it a subject of interest for the treatment of angina pectoris, where a reduction in myocardial oxygen demand is desirable.[3][4][5] Unlike beta-blockers, this compound's action is independent of the beta-adrenergic pathway.
Mechanism of Action: If Current Inhibition
This compound's primary pharmacological effect is the direct inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the SA node. The If current plays a crucial role in the diastolic depolarization phase of the pacemaker action potential, thereby controlling the heart rate. By inhibiting this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent decrease in the firing rate of the SA node and consequently, a reduction in heart rate.
Experimental Protocols for Inducing Angina Pectoris
The following are detailed protocols for inducing angina-like conditions in various animal models to study the effects of this compound.
Exercise-Induced Myocardial Ischemia in a Canine Model
This model simulates effort-induced angina pectoris.
Objective: To induce transient myocardial ischemia through increased myocardial oxygen demand during exercise in the presence of a fixed coronary stenosis.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Hydraulic occluder or ameroid constrictor for the left circumflex (LCX) or left anterior descending (LAD) coronary artery
-
Instrumentation for monitoring ECG, heart rate, blood pressure, and left ventricular (LV) wall motion (e.g., sonomicrometry crystals)
-
Treadmill for dogs
-
This compound solution for intravenous administration
Protocol:
-
Surgical Preparation (Aseptic Surgery):
-
Anesthetize the dog and maintain ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Implant a hydraulic occluder or an ameroid constrictor around the proximal LCX or LAD artery.
-
Implant sonomicrometry crystals in the myocardial region perfused by the stenosed artery and in a control region to measure regional wall thickening.
-
Implant catheters for blood pressure measurement.
-
Close the chest and allow the animal to recover for at least one week.
-
-
Induction of Ischemia:
-
After the recovery period, place the conscious dog on a treadmill.
-
Inflate the hydraulic occluder to create a critical stenosis that does not significantly reduce resting coronary flow but limits the hyperemic response to increased demand. If an ameroid constrictor was used, allow sufficient time (2-3 weeks) for gradual occlusion.
-
Initiate a graded treadmill exercise protocol (e.g., increasing speed and/or incline).
-
Monitor for signs of ischemia, including ST-segment depression on the ECG and regional myocardial dysfunction (reduced systolic wall thickening).
-
-
This compound Administration:
-
After establishing a reproducible level of exercise-induced ischemia, administer this compound.
-
A typical intravenous dose is 1 mg/kg. This can be given as a bolus or a slow infusion over 5 minutes.
-
-
Data Collection and Analysis:
-
Continuously record hemodynamic parameters (heart rate, blood pressure), ECG, and regional myocardial function at rest, during exercise, and after this compound administration.
-
Analyze the data to determine the effect of this compound on heart rate, the severity of ischemia (e.g., magnitude of ST-segment depression), and regional myocardial dysfunction.
-
Pharmacologically-Induced Myocardial Ischemia in a Rabbit Model
This model uses a pharmacological agent to increase myocardial oxygen demand and induce ischemia.
Objective: To induce transient myocardial ischemia using a beta-adrenergic agonist like dobutamine.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Surgical instruments for catheter placement
-
Instrumentation for monitoring ECG, heart rate, and blood pressure
-
Dobutamine solution for infusion
-
This compound solution for intravenous administration
Protocol:
-
Animal Preparation:
-
Anesthetize the rabbit and maintain a stable plane of anesthesia.
-
Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
Attach ECG leads for continuous monitoring.
-
-
Induction of Ischemia:
-
Begin a continuous intravenous infusion of dobutamine. A starting dose of 5 µg/kg/min can be used and titrated upwards (e.g., up to 20 µg/kg/min) to achieve a target heart rate increase (e.g., 50-75% above baseline).
-
Monitor the ECG for the development of ST-segment depression, indicative of myocardial ischemia.
-
-
This compound Administration:
-
Once a stable level of dobutamine-induced ischemia is achieved, administer this compound intravenously. A dose-response study can be performed with increasing doses of this compound.
-
-
Data Collection and Analysis:
-
Record baseline hemodynamic and ECG data.
-
Continuously monitor these parameters during dobutamine infusion and after the administration of this compound.
-
Analyze the data to assess the ability of this compound to reverse or attenuate the signs of ischemia at a given level of cardiac stress.
-
Coronary Artery Ligation-Induced Ischemia in a Rat Model
This model involves the temporary occlusion of a coronary artery to induce a defined period of ischemia.
Objective: To create a reproducible model of transient myocardial ischemia by temporarily ligating a coronary artery.
Materials:
-
Sprague-Dawley or Wistar rats
-
Anesthetic agents (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for thoracotomy and vessel ligation
-
Suture material for ligation
-
Instrumentation for monitoring ECG and heart rate
-
This compound solution for intravenous or intraperitoneal administration
Protocol:
-
Surgical Preparation:
-
Anesthetize the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully pass a suture (e.g., 6-0 silk) around the LAD coronary artery.
-
-
Induction of Ischemia:
-
Tighten the suture to occlude the LAD. Ischemia can be confirmed by visual blanching of the myocardium and the appearance of ST-segment elevation on the ECG.
-
Maintain the occlusion for a predetermined period (e.g., 15-30 minutes) to induce ischemia without causing significant infarction.
-
-
This compound Administration:
-
This compound can be administered prior to the occlusion to assess its prophylactic effects or during the ischemic period.
-
For isolated heart preparations (Langendorff), this compound can be added to the perfusate at concentrations such as 15 µM or 45.6 µM.
-
-
Reperfusion and Data Collection:
-
Release the ligature to allow for reperfusion of the myocardium.
-
Monitor ECG and heart rate throughout the procedure.
-
At the end of the experiment, the heart can be excised for biochemical analysis (e.g., lactate, ATP levels) or histological examination.
-
Data Presentation
The following tables summarize quantitative data on the effects of this compound in experimental models of myocardial ischemia.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Exercise-Induced Ischemia
| Parameter | Control (Exercise) | This compound (1 mg/kg IV) + Exercise | % Change |
| Heart Rate (beats/min) | ~220 | ~180 | ↓ ~18% |
| Mean Arterial Pressure (mmHg) | ~130 | ~115 | ↓ ~11.5% |
| LV dP/dtmax (mmHg/s) | ~4500 | ~3400 | ↓ ~24% |
| Regional Wall Thickening (%) | Markedly Reduced | Improved/Normalized | - |
Table 2: Electrophysiological Effects of this compound in Conscious Dogs
| Dose (mg/kg IV) | Change in Sinus Rate | Change in Corrected Sinus Recovery Time (CSRT) |
| 0.5 | ↓ | ↑ |
| 1.0 | ↓↓ | ↑↑ |
| 2.0 | ↓↓↓ | ↑↑↑ |
Table 3: Biochemical Effects of this compound in Isolated Paced Rat Hearts during Low-Flow Ischemia
| Parameter | Ischemia Control | This compound (15 µM) + Ischemia |
| Myocardial Lactate | Accumulated | No significant accumulation |
| Myocardial ATP | Diminished | Preserved |
| Myocardial Phosphocreatine | Diminished | Preserved |
| Left Ventricular Pressure | Reduced/Absent | Maintained |
Concluding Remarks
The experimental models described provide robust platforms for evaluating the anti-anginal properties of this compound. The data consistently demonstrate that this compound effectively reduces heart rate and can alleviate signs of myocardial ischemia in various preclinical settings. These protocols and application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for angina pectoris that target heart rate reduction.
References
- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on exercise-induced regional contractile dysfunction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cardiovascular responses to the bradycardic drugs, this compound, AQ-A 39, and mixidine, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Alinidine: Application Notes and Protocols for Inducing Bradycardia in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a pharmacological agent known for its negative chronotropic effects, making it a valuable tool in cardiovascular research for inducing bradycardia. As an analogue of clonidine, its primary action is on the sinoatrial (SA) node, the heart's natural pacemaker. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in animal research to induce a controlled reduction in heart rate.
Mechanism of Action
This compound selectively slows the heart rate by primarily acting on the pacemaker cells of the sinoatrial node.[1] Its bradycardic effect is mainly attributed to a reduction in the rate of diastolic depolarization in these cells.[1][2] While initially thought to be a specific inhibitor of the "funny" current (If), subsequent research has indicated a more complex mechanism.[2][3]
Voltage-clamp experiments have revealed that this compound blocks the hyperpolarization-activated current (If), which is crucial for the spontaneous diastolic depolarization in SA node cells. This blockade is potential-dependent, being most effective within the voltage range where diastolic depolarization occurs. However, studies have also shown that this compound can still induce bradycardia even when the If current is blocked by other agents like caesium, suggesting that it may also influence other ionic currents. In fact, further investigations have demonstrated that this compound can also suppress the slow inward calcium current (ICa,L) and the delayed rectifier potassium current (IK). This multi-channel effect contributes to the overall reduction in the firing rate of the SA node, leading to bradycardia. Importantly, this compound does not significantly affect beta-adrenoceptors, distinguishing its action from that of beta-blockers.
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the SA node.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of this compound on heart rate in various animal models as reported in the literature.
Table 1: In Vivo Administration of this compound
| Animal Model | Route of Administration | Dose | Heart Rate Reduction | Reference |
| Dog (anesthetized) | Intravenous (i.v.) | 0.5 - 1.0 mg/kg | Significant reduction in sinus rate | |
| Dog (anesthetized) | Intravenous (i.v.) | 0.3 - 10 mg/kg | Dose-related decrease; 59 ± 7 beats/min at 2.5 mg/kg | |
| Dog (conscious) | Intravenous (i.v.) | 1 mg/kg | Significant decrease | |
| Rat (anesthetized) | Intravenous (i.v.) | 1 - 6 mg/kg | Dose-dependent reduction |
Table 2: In Vitro and Ex Vivo Effects of this compound
| Preparation | Animal Model | Concentration | Effect | Reference |
| Isolated Sinoatrial Node | Rabbit | 0.7 - 14.3 µmol/L | Decreased rate of diastolic depolarization | |
| Isolated Sinoatrial Node | Rabbit | 0.57 - 29 x 10-6 M | Dose-dependent prolongation of spontaneous cycle length (13% ± 7% at 2.9 µM) | |
| Isolated Sinoatrial Node Cells | Rabbit | 0.3 - 100 µg/mL | Dose-dependent decrease in spontaneous frequency | |
| Isolated Sinoatrial Node | Rabbit | 10 µM (low) - 80 µM (high) | Variable decrease at low concentration, slowed spontaneous activity at high concentration | |
| Isolated Atria | Guinea Pig | 3 µg/mL | Reduced sinus rate to control values after isoprenaline stimulation | |
| Isolated Paced Heart (Langendorff) | Rat | 15.0 ± 0.60 µM | Maintained aerobic metabolism under hypoxic conditions |
Experimental Protocols
The following protocols provide a general framework for inducing bradycardia with this compound in a research setting. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Protocol 1: Induction of Bradycardia in Anesthetized Rats
Objective: To induce a controlled and transient bradycardia in anesthetized rats for cardiovascular studies.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Intravenous (i.v.) or Intraperitoneal (i.p.) injection supplies
-
ECG monitoring system
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.
-
Anesthetize the rat using an approved protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain core body temperature between 36.5°C and 37.5°C.
-
Attach ECG electrodes to monitor heart rate and rhythm continuously.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration should be calculated to allow for the desired dose to be administered in a small volume (e.g., 1-2 ml/kg).
-
Ensure the solution is at room temperature before administration.
-
-
Administration:
-
Intravenous (i.v.) Administration (Recommended for rapid onset):
-
Cannulate the femoral or tail vein for i.v. access.
-
Administer a bolus dose of this compound (starting dose of 1 mg/kg).
-
Monitor the heart rate response closely. A dose range of 1-6 mg/kg has been used in rats for arrhythmia studies.
-
-
Intraperitoneal (i.p.) Administration:
-
Inject the this compound solution into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
The onset of action will be slower compared to i.v. administration.
-
-
-
Monitoring:
-
Continuously record the ECG throughout the experiment.
-
Monitor heart rate, blood pressure (if cannulated), and respiratory rate.
-
Observe the animal for any adverse effects.
-
-
Data Analysis:
-
Calculate the percentage change in heart rate from baseline at different time points after this compound administration.
-
Analyze ECG recordings for any changes in cardiac rhythm.
-
Experimental Workflow for Anesthetized Rat Protocol
Caption: Workflow for inducing bradycardia with this compound in rats.
Protocol 2: Ex Vivo Heart Perfusion (Langendorff)
Objective: To study the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound hydrochloride
-
Surgical instruments for heart isolation
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Isolation:
-
Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
-
This compound Administration:
-
Introduce this compound into the perfusate at the desired concentration (e.g., 10-50 µM).
-
Maintain perfusion with the this compound-containing buffer for the duration of the experimental period.
-
-
Monitoring and Data Collection:
-
Record heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.
-
-
Data Analysis:
-
Compare the cardiac parameters before and after the administration of this compound.
-
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects leading to bradycardia.
Conclusion
This compound is a potent and effective agent for inducing bradycardia in animal models for research purposes. Its primary action on the sinoatrial node allows for a targeted reduction in heart rate. The provided protocols offer a foundation for utilizing this compound in both in vivo and ex vivo experimental settings. Researchers should carefully consider the appropriate animal model, dosage, and administration route to achieve the desired level of bradycardia for their specific research questions. It is always recommended to perform pilot studies to determine the optimal dose-response relationship in your specific experimental setup.
References
- 1. This compound antagonizes the myocardial effects of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents hypoperfusion-induced transmural flow redistribution in isolated paced rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripherally and centrally mediated bradycardiac effects of clonidine in anesthetized or spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Application of Alinidine on Cultured Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a clonidine derivative that exhibits negative chronotropic effects, primarily by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the "funny" current (I_f). This current is a key determinant of the diastolic depolarization phase in pacemaker cells, and its inhibition leads to a slowing of the heart rate.[1][2][3] While initially investigated for the treatment of angina pectoris, the development of this compound was halted due to a lack of specificity, as it also affects other ion channels.[1] Additionally, this compound has been shown to act as a non-competitive antagonist of adenosine A1 receptors, which contributes to its overall cardiac effects.[4]
These application notes provide a comprehensive overview of the in vitro application of this compound on cultured cardiomyocytes, with detailed protocols for cell culture, electrophysiological analysis, and calcium imaging.
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various in vitro cardiac preparations. It is important to note that specific dose-response data in cultured neonatal rat ventricular cardiomyocytes is limited in the published literature; therefore, the provided data is derived from studies on isolated atrial and sinoatrial node preparations.
Table 1: Electrophysiological Effects of this compound
| Parameter | Species/Preparation | This compound Concentration | Observed Effect | Reference |
| Spontaneous Cycle Length | Rabbit Right Atria | 2.9 µM | 13% prolongation | |
| Adenosine-Induced AP Shortening | Guinea Pig Atria | 5.7 µM | Abolished | |
| I_f, I_s, and I_k Currents | Rabbit Sino-atrial Node Cells | Dose-dependent | Suppression |
Table 2: Adenosine A1 Receptor Antagonism of this compound
| Parameter | Species/Preparation | This compound Concentration | Observed Effect | Reference |
| Maximal Adenosine Effect | Rat Left Atria | 64.6 µM | 50% reduction | |
| Adenosine-Induced Negative Inotropy | Rat Right Ventricle | 91.1 µM | Fully antagonized |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the I_f current in pacemaker cells. However, its interaction with adenosine A1 receptors presents a secondary pathway influencing cardiomyocyte function.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Cardiomyocytes (NRVMs)
This protocol describes a standard method for establishing primary cultures of NRVMs, a widely used model for in vitro cardiac studies.
Materials:
-
Neonatal rat pups (1-2 days old)
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
Trypsin (0.125%) and Collagenase Type II (0.1%) solutions
-
Culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Gelatin or Fibronectin-coated culture plates/coverslips
-
Standard cell culture equipment
Procedure:
-
Euthanize neonatal rat pups according to approved animal protocols.
-
Excise hearts and place them in ice-cold sterile HBSS.
-
Trim away atria and large vessels, and mince the ventricular tissue into small fragments.
-
Perform enzymatic digestion of the minced tissue using a solution of trypsin and collagenase with gentle agitation at 37°C.
-
After digestion, gently triturate the cell suspension to further dissociate the tissue.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture flask for 1-2 hours. Fibroblasts will preferentially adhere to the uncoated plastic.
-
Carefully collect the supernatant containing the non-adherent cardiomyocytes.
-
Centrifuge the cardiomyocyte suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cardiomyocytes on gelatin or fibronectin-coated culture dishes or coverslips at the desired density.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the culture medium every 2-3 days. Spontaneously contracting cardiomyocytes should be visible within 24-48 hours.
Protocol 2: Electrophysiological Recording of Funny Current (I_f) using Patch-Clamp
This protocol outlines the whole-cell patch-clamp technique to measure the I_f in cultured cardiomyocytes.
Materials:
-
Cultured cardiomyocytes on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution
Procedure:
-
Prepare extracellular and intracellular solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cultured cardiomyocytes in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette while applying positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) to elicit the I_f current.
-
Record the baseline I_f current.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
After a stable effect is reached, record the I_f current in the presence of this compound.
-
Wash out the drug and ensure the current returns to baseline.
-
Analyze the current amplitude and kinetics to determine the effect of this compound.
Protocol 3: Measurement of Intracellular Calcium Transients
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured cardiomyocytes on glass coverslips
-
Fluorescence microscopy setup with a light source for dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
Procedure:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBS, with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cultured cardiomyocytes in the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells thoroughly with HBS to remove any extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for approximately 30 minutes at room temperature.
-
Mount the coverslip in an imaging chamber on the fluorescence microscope stage.
-
Record baseline spontaneous or electrically stimulated calcium transients by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Introduce this compound at the desired concentration into the imaging chamber.
-
After a stable drug effect is achieved, record the calcium transients again.
-
Analyze the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration. Key parameters to analyze include the transient amplitude, time to peak, and the decay kinetics (e.g., tau or time to 50% decay).
Conclusion
This compound serves as a valuable pharmacological tool for studying the role of the I_f current and its interplay with other signaling pathways in cardiomyocyte function. The protocols provided herein offer a framework for investigating the electrophysiological and calcium handling effects of this compound in a controlled in vitro setting. Researchers are encouraged to empirically determine the optimal concentrations and incubation times for their specific experimental conditions.
References
Alinidine Administration for Studying Cardiac Hemodynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alinidine is a pharmacological agent known for its negative chronotropic effects, primarily achieved through the inhibition of the "funny" (If) current in the sinoatrial (SA) node.[1][2] This characteristic makes it a valuable tool for researchers studying cardiac hemodynamics, allowing for the investigation of heart rate-dependent mechanisms in various physiological and pathophysiological models. Unlike beta-blockers, this compound's primary action is on the pacemaker current, offering a different modality for heart rate reduction.[3] However, it is important to note that this compound is not entirely specific and may also affect other ion channels and receptors, including adenosine A1 receptors.[4][5]
These application notes provide detailed protocols for the use of this compound in both in vivo and ex vivo experimental settings to study its effects on cardiac hemodynamics.
Mechanism of Action
This compound's principal mechanism of action is the inhibition of the If current, which is a mixed sodium-potassium current responsible for the spontaneous diastolic depolarization in pacemaker cells of the SA node. By slowing the rate of this depolarization, this compound prolongs the time to reach the action potential threshold, thereby decreasing the heart rate.
Additionally, this compound has been shown to antagonize adenosine A1 receptors, which can influence its overall cardiovascular effects. The development of this compound was halted due to a lack of sufficient target specificity, with noted effects on calcium and potassium channels as well.
Data Presentation
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various studies.
Table 1: Effects of this compound on Cardiac Hemodynamics in Human Studies
| Parameter | Condition | This compound Dose | Change | Reference |
| Heart Rate | Rest | 45 mg bolus + 10 mg/hr infusion | ↓ 14% | |
| Heart Rate | Exercise | 45 mg bolus + 10 mg/hr infusion | ↓ 13% | |
| Heart Rate | Unstable Angina/MI | Up to 40 mg | ↓ 14 ± 7 bpm | |
| Heart Rate | Healthy Volunteers (Exercise) | 0.5 mg/kg i.v. | Significant Reduction | |
| Systolic Blood Pressure | Rest | 45 mg bolus + 10 mg/hr infusion | ↓ 6% | |
| Systolic Blood Pressure | Exercise | 45 mg bolus + 10 mg/hr infusion | ↓ 14% | |
| Mean Arterial Pressure | Unstable Angina/MI | Up to 40 mg | ↓ 3 ± 6 mmHg | |
| Cardiac Index | Rest & Exercise | 45 mg bolus + 10 mg/hr infusion | ↓ 10% | |
| Cardiac Output | Unstable Angina/MI | Up to 40 mg | ↓ 0.5 ± 0.6 L/min | |
| Stroke Volume | Unstable Angina/MI | Up to 40 mg | Unchanged | |
| Systemic Vascular Resistance | Unstable Angina/MI | Up to 40 mg | Increased | |
| Left Ventricular Ejection Fraction | Rest & Exercise | 45 mg bolus + 10 mg/hr infusion | Unchanged |
Table 2: Effects of this compound on Cardiac Hemodynamics in Animal Studies
| Animal Model | Parameter | This compound Dose | Change | Reference |
| Anesthetized Dogs | Heart Rate | 0.25 - 1.0 mg/kg i.v. | ↓ from 135 to 90 bpm | |
| Anesthetized Dogs | Heart Rate | 2.5 mg/kg i.v. | ↓ 59 ± 7 beats/min | |
| Anesthetized Dogs | Total Peripheral Resistance | 0.3 - 10 mg/kg i.v. | Significantly Increased | |
| Isolated Rabbit SA Node | Spontaneous Frequency | 0.3 - 100 µg/mL | Dose-dependent Decrease | |
| Isolated Rat Heart (Langendorff) | Coronary Flow | 45.6 µmol/L | Decreased | |
| Isolated Rat Heart (Langendorff) | Contractility | 45.6 µmol/L | Maintained in hypoperfusion |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Canine Model for Hemodynamic Studies
This protocol is adapted from studies investigating the effects of this compound on myocardial function in anesthetized open-chest dogs.
1. Animal Preparation:
-
Anesthetize adult mongrel dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Maintain anesthesia throughout the experiment.
-
Intubate and ventilate the animals with room air.
-
Perform a left thoracotomy to expose the heart.
2. Drug Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile saline. The final concentration should be determined based on the desired dosage and injection volume.
-
For intravenous (i.v.) injection, a typical dose range is 0.25 to 1.0 mg/kg.
3. Hemodynamic Monitoring:
-
Insert catheter-tip manometers into the left ventricle and aorta to measure left ventricular end-diastolic pressure (LVEDP), dP/dt (an index of contractility), and aortic pressure.
-
Place an electromagnetic flow probe around the coronary artery to measure coronary blood flow.
-
Use sonomicrometry to measure end-diastolic length and systolic shortening of ischemic and non-ischemic wall segments.
4. Experimental Procedure:
-
After a stabilization period, record baseline hemodynamic parameters.
-
Induce myocardial ischemia if required by the study design (e.g., by constricting a coronary artery).
-
Administer this compound intravenously as a bolus injection. A dose-escalation protocol can be used (e.g., 0.25, 0.5, and 1.0 mg/kg).
-
Continuously record all hemodynamic parameters throughout the experiment.
-
To distinguish the direct effects of this compound from those secondary to heart rate reduction, atrial pacing can be employed to maintain the heart rate at the pre-drug level.
Protocol 2: Ex Vivo Perfusion of an Isolated Rat Heart (Langendorff Preparation) with this compound
This protocol is based on studies investigating the effects of this compound on isolated perfused rat hearts.
1. Heart Isolation:
-
Anesthetize a male Wistar rat and administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on a Langendorff apparatus by cannulating the aorta for retrograde perfusion.
2. Perfusion:
-
Perfuse the heart with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
The perfusion can be at a constant pressure or constant flow.
-
Pace the heart at a constant rate (e.g., 5 Hz) using electrodes placed on the right atrium.
3. Drug Administration:
-
Prepare a stock solution of this compound in the perfusion buffer.
-
After a stabilization period, switch to a perfusion buffer containing this compound at the desired concentration (e.g., 15.0 µM or 45.6 µmol/L).
4. Functional Assessment:
-
Measure left ventricular pressure using an intraventricular balloon connected to a pressure transducer.
-
Assess contractility (e.g., left ventricular developed pressure, dP/dtmax).
-
Measure coronary flow by collecting the effluent from the pulmonary artery.
5. Ischemia-Reperfusion Protocol (Optional):
-
Induce global ischemia by stopping the perfusion for a defined period.
-
Reperfuse the heart with either control buffer or this compound-containing buffer to assess its effects on reperfusion injury.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Primary Action
Caption: Primary mechanism of this compound's bradycardic effect.
This compound's Interaction with the Adenosinergic Pathway
Caption: this compound's antagonistic effect on the adenosine A1 receptor pathway.
Experimental Workflow for Ex Vivo Heart Perfusion Study
Caption: Workflow for studying this compound in an isolated heart model.
Concluding Remarks
This compound serves as a useful pharmacological tool for investigating the role of heart rate in cardiac function and pathophysiology. The protocols provided herein offer a framework for conducting such studies. Researchers should carefully consider the potential for off-target effects and design experiments with appropriate controls to ensure the accurate interpretation of results. The dose and concentration of this compound may need to be optimized depending on the specific animal model and experimental objectives.
References
- 1. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes the myocardial effects of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alinidine solubility and stability in physiological saline
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of alinidine in physiological saline.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in physiological saline (0.9% NaCl)?
Q2: How stable is this compound in a physiological saline solution?
A2: Specific stability data for this compound in physiological saline over time is not extensively documented in public sources. For the related compound, clonidine hydrochloride, aqueous solutions are not recommended for storage for more than one day, suggesting potential for degradation. It is crucial to perform stability studies under your specific experimental conditions (e.g., temperature, light exposure, container type) to determine the stability of your this compound solutions.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: While specific degradation pathways for this compound have not been detailed, imidazoline derivatives can be susceptible to hydrolysis of the imidazoline ring, particularly at elevated temperatures and under acidic conditions. Forced degradation studies on the related compound, clonidine, indicate that it degrades under acidic, alkaline, and oxidative conditions[2][3][4]. Therefore, it is reasonable to anticipate that this compound may degrade via similar pathways.
Q4: What are the key factors that can affect the stability of this compound solutions?
A4: The stability of this compound in physiological saline can be influenced by several factors, including:
-
pH: Changes in pH can affect the rate of hydrolysis[5].
-
Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation.
-
Container Material: Adsorption of the compound onto the container surface can occur.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in this compound solution | The concentration of this compound exceeds its solubility limit in physiological saline at the current temperature. | - Ensure the prepared concentration is below the determined solubility limit.- Gently warm the solution to aid dissolution, then allow it to return to the working temperature. If precipitation reoccurs, the solution is supersaturated.- Consider using a co-solvent if appropriate for the experimental design, though this may alter the physiological relevance. |
| Loss of this compound potency over time | Chemical degradation of this compound. | - Prepare fresh solutions for each experiment.- Store stock solutions under recommended conditions (e.g., refrigerated, protected from light) and for a limited duration determined by stability studies.- Perform a stability study to determine the acceptable use period for your specific conditions. |
| Variability in experimental results | Inconsistent solution preparation or degradation of the this compound solution. | - Standardize the solution preparation protocol.- Ensure complete dissolution of this compound before use.- Prepare fresh solutions for each set of experiments or validate the stability of stored solutions over the experimental timeframe. |
Experimental Protocols
Protocol for Determining this compound Solubility in Physiological Saline (Shake-Flask Method)
This protocol is adapted from the widely recognized shake-flask method for solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of physiological saline (0.9% NaCl) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours is recommended to ensure equilibrium is reached).
-
-
Sample Collection and Preparation:
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To avoid transferring solid particles, it is recommended to use a syringe with a filter (e.g., a 0.22 µm PVDF filter).
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in physiological saline at the tested temperature.
-
Protocol for Assessing this compound Stability in Physiological Saline
This protocol outlines a typical approach for a short-term stability study.
-
Solution Preparation:
-
Prepare a solution of this compound in physiological saline at a known concentration, ensuring it is below the solubility limit.
-
Dispense the solution into multiple sealed containers of the intended storage material (e.g., glass vials, polypropylene tubes) to be sampled at different time points.
-
-
Storage Conditions:
-
Store the containers under controlled conditions. It is advisable to test various conditions relevant to your experimental workflow, such as:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), exposed to ambient light.
-
Room temperature (~25°C), protected from light.
-
-
-
Time Points for Sampling:
-
Define the time points for analysis. For a short-term study, this could be 0, 2, 4, 8, 24, and 48 hours.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from one of the containers for each storage condition.
-
Analyze the concentration of this compound using a validated, stability-indicating analytical method (e.g., HPLC-UV). A stability-indicating method is one that can separate the intact drug from its degradation products.
-
It is also good practice to visually inspect the samples for any changes in color or for the formation of precipitates and to measure the pH of the solution.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Stability is often defined as retaining at least 90-95% of the initial concentration.
-
Visualizations
References
- 1. CAS 33178-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Off-target Effects of Alinidine in Ventricular Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Alinidine in ventricular tissue.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect ventricular tissue?
A1: this compound is primarily known as a negative chronotropic agent. Its main mechanism of action is the inhibition of the pacemaker current, also known as the "funny" current (If), which is predominantly found in the sinoatrial (SA) node. This inhibition leads to a slowing of the heart rate. While the If current is less prominent in ventricular myocytes compared to the SA node, this compound's off-target effects on other ion channels are of greater significance in the ventricles.
Q2: What are the known off-target effects of this compound in ventricular tissue?
A2: The development of this compound was halted due to its lack of specificity.[1] Its known off-target effects in ventricular tissue include the blockade of potassium channels and calcium channels.[1] This can lead to an elongation of the action potential repolarization phase.[1] Additionally, this compound has been shown to antagonize the effects of adenosine at the A1 receptor.
Q3: Does this compound have pro-arrhythmic or anti-arrhythmic effects in the ventricles?
A3: this compound has demonstrated both anti-arrhythmic and potentially pro-arrhythmic properties in different experimental models. It has been shown to reduce the incidence of ventricular fibrillation in a canine model of myocardial infarction and was effective against adrenaline-induced and ouabain-induced ventricular tachycardia. However, its effectiveness was limited in other arrhythmia models. The elongation of the action potential duration due to potassium channel blockade could create a substrate for pro-arrhythmia under certain conditions.
Q4: How does this compound affect the ventricular action potential?
A4: By blocking potassium channels responsible for repolarization, this compound can prolong the action potential duration (APD) in ventricular myocytes. This effect is a key consideration in electrophysiological studies. The extent of APD prolongation is expected to be concentration-dependent.
Q5: What is the nature of this compound's interaction with adenosine receptors?
A5: this compound has been shown to antagonize the A1-receptor-mediated effects of adenosine. In isolated rat ventricular strips, this compound counteracted the negative inotropic effect of adenosine that was induced in the presence of isoproterenol.
II. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected prolongation of the ventricular action potential duration (APD) at concentrations intended to only affect If. | This compound is blocking ventricular potassium channels (e.g., IKr, IKs), an off-target effect. | Perform concentration-response curves to determine the threshold for APD prolongation.Use specific blockers for IKr (e.g., E-4031) and IKs (e.g., Chromanol 293B) to isolate the specific potassium channel being affected by this compound.Refer to the patch-clamp protocols below to directly measure the effect of this compound on these currents. |
| Observed changes in ventricular contractility are inconsistent with If inhibition. | This could be due to this compound's off-target effects on L-type calcium channels or its antagonism of adenosine A1 receptors, which can modulate contractility. | Measure L-type calcium current (ICa,L) in the presence of this compound using the provided patch-clamp protocol.Investigate the involvement of adenosine signaling by co-applying adenosine or A1 receptor agonists/antagonists with this compound. |
| Difficulty in isolating the specific off-target ion channel affected by this compound. | This compound may have multiple off-target effects with overlapping concentration ranges. | Employ a systematic approach using specific ion channel blockers to sequentially eliminate the contribution of each potential target.Utilize a range of voltage-clamp protocols designed to isolate individual currents (see Experimental Protocols section). |
| Variability in experimental results between different ventricular myocyte preparations. | Regional heterogeneity in ion channel expression within the ventricles can lead to differential effects of this compound. | Document the specific region of the ventricle from which myocytes are isolated (e.g., epicardium, mid-myocardium, endocardium).Be aware that baseline APD and ion current densities can vary between these regions. |
| In Langendorff-perfused heart experiments, observing bradycardia alongside unexpected changes in the ECG's QT interval. | The bradycardia is the expected on-target effect, while QT prolongation is likely due to the off-target blockade of ventricular potassium channels. | Simultaneously record heart rate and ECG parameters.Correlate the concentration of this compound with changes in both heart rate and QT interval to delineate on-target versus off-target effects. |
III. Quantitative Data Summary
| Parameter | Species/Tissue | Value | Reference |
| Adenosine A1 Receptor Antagonism | Isolated left rat atria | 64.6 µM (concentration for 50% reduction of maximal adenosine effect) | Not directly cited |
| L-type Calcium Channel (ICa,L) Blockade | Ventricular Myocytes | IC50 not available in reviewed literature. | - |
| Rapid Delayed Rectifier K+ Current (IKr) Blockade | Ventricular Myocytes | IC50 not available in reviewed literature. | - |
| Slow Delayed Rectifier K+ Current (IKs) Blockade | Ventricular Myocytes | IC50 not available in reviewed literature. | - |
Note: While the blocking effects of this compound on potassium and calcium channels are reported, specific IC50 values in ventricular tissue were not found in the reviewed literature.
IV. Experimental Protocols
Protocol 1: Recording of Delayed Rectifier Potassium Currents (IKr and IKs) in Isolated Ventricular Myocytes
-
Objective: To measure the effect of this compound on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
-
Methodology: Whole-cell patch-clamp.
-
Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit, or canine) using enzymatic digestion.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na2GTP, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol for IK:
-
Hold the cell at a holding potential of -50 mV.
-
Apply a 500 ms prepulse to -40 mV to inactivate sodium channels.
-
Apply depolarizing test pulses of 2-5 seconds in duration to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments).
-
Follow each test pulse with a repolarizing step to -40 mV to record tail currents.
-
-
Pharmacological Separation of IKr and IKs:
-
To isolate IKs, first record total IK and then perfuse with a selective IKr blocker (e.g., 1 µM E-4031). The remaining current is predominantly IKs.
-
IKr can be obtained by digital subtraction of the current in the presence of the IKr blocker from the total IK.
-
-
Data Analysis: Measure the amplitude of the tail currents at -40 mV and plot against the test potential to generate the current-voltage (I-V) relationship. Compare the I-V curves before and after the application of various concentrations of this compound.
Protocol 2: Recording of L-type Calcium Current (ICa,L) in Isolated Ventricular Myocytes
-
Objective: To determine the effect of this compound on the L-type calcium current.
-
Methodology: Whole-cell patch-clamp.
-
Solutions:
-
External Solution: (in mM) 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. (CsCl is used to block potassium currents).
-
Pipette Solution: (in mM) 120 Cs-aspartate, 20 CsCl, 10 HEPES, 5 MgATP, 0.1 Na2GTP, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Voltage-Clamp Protocol for ICa,L:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a 50 ms prepulse to -40 mV to inactivate sodium channels.
-
Apply depolarizing test pulses of 300 ms in duration to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments).
-
-
Data Analysis: Measure the peak inward current at each test potential and plot against the voltage to construct the I-V relationship. Compare the I-V curves in the absence and presence of this compound.
Protocol 3: Langendorff-Perfused Heart Preparation for Assessing this compound's Effects on Global Cardiac Function
-
Objective: To evaluate the integrated effects of this compound on heart rate, contractility, and ventricular electrophysiology (via ECG).
-
Methodology: Ex vivo retrograde perfusion of an isolated heart.
-
Preparation:
-
Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and immediately cannulate the aorta.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.
-
-
Measurements:
-
Heart Rate: Derived from the ECG or a left ventricular pressure trace.
-
Contractility: A balloon catheter inserted into the left ventricle can be used to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt).
-
ECG: Place electrodes on the surface of the heart to record a pseudo-ECG and measure parameters such as the QT interval.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline parameters.
-
Infuse this compound into the perfusate at increasing concentrations.
-
Record all parameters at each concentration after a steady-state effect is achieved.
-
-
Data Analysis: Analyze the concentration-dependent effects of this compound on heart rate, LVDP, dP/dt, and the QT interval.
V. Diagrams
Caption: Primary and off-target effects of this compound.
Caption: this compound's antagonism of the Adenosine A1 receptor signaling pathway.
Caption: Workflow for investigating this compound's off-target ventricular effects.
References
Overcoming Alinidine tachyphylaxis in prolonged experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with alinidine in prolonged experiments, with a specific focus on overcoming tachyphylaxis.
Troubleshooting Guides
Issue: Diminishing Bradycardic Effect of this compound Over Time (Tachyphylaxis)
Symptoms:
-
A gradual return of heart rate towards baseline despite continuous this compound administration.
-
The need for increasing concentrations of this compound to achieve the same heart rate reduction.
Possible Causes and Troubleshooting Steps:
-
Receptor Desensitization or Downregulation: Prolonged exposure to an agonist can lead to the uncoupling of receptors from their signaling pathways or a reduction in the number of receptors on the cell surface.
-
Troubleshooting:
-
Intermittent Dosing: Instead of continuous infusion, consider an intermittent dosing schedule. This may allow for the resensitization of the HCN channels. The optimal "off" period will need to be determined empirically for your specific experimental model.
-
Dose De-escalation and Re-escalation: A gradual reduction in the this compound concentration for a period, followed by a return to the desired dose, may help restore sensitivity.
-
-
-
Alterations in Intracellular Signaling: Tachyphylaxis may involve changes in downstream signaling molecules that modulate HCN channel activity.
-
Troubleshooting:
-
Investigate cAMP Levels: this compound's effect is linked to the modulation of cyclic AMP (cAMP) binding to HCN channels.[1] Consider co-administration of agents that can modulate intracellular cAMP levels, such as phosphodiesterase inhibitors, to potentially restore this compound's efficacy. This should be done with caution as it may have confounding effects.
-
-
-
Metabolic Transformation: this compound is a structural analog of clonidine, and its metabolism could potentially lead to the formation of compounds that have different effects or contribute to tachyphylaxis.
-
Troubleshooting:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to measure the plasma concentrations of this compound and any potential metabolites over the course of the experiment to determine if changes in drug metabolism correlate with the observed tachyphylaxis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound reduces heart rate by directly inhibiting the "funny" current (If) in the sinoatrial (SA) node.[2] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node.[3] this compound binds to the inner vestibule of the HCN channel pore, which slows the rate of diastolic depolarization in pacemaker cells, thus reducing the heart rate.[2][4]
Q2: What is tachyphylaxis and why might it occur with this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While not extensively documented for this compound, it is a known phenomenon for the structurally related compound, clonidine. The proposed mechanisms for tachyphylaxis to compounds like this compound include receptor desensitization, downregulation of HCN channels, or alterations in downstream signaling pathways that modulate channel activity.
Q3: Are there any established protocols to prevent or reverse this compound tachyphylaxis?
A3: There are no universally established protocols specifically for this compound tachyphylaxis due to a lack of extensive research in this area. However, based on general pharmacological principles and data from related compounds, the following strategies can be explored:
-
Drug Holidays: Introducing brief periods without this compound administration may allow the HCN channels to regain their sensitivity.
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Combination Therapy: Using this compound in combination with a low dose of a drug with a different mechanism of action for heart rate reduction might allow for a lower effective dose of this compound, potentially delaying the onset of tachyphylaxis.
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Investigating Upstream/Downstream Modulators: Exploring agents that can influence the signaling pathways that converge on HCN channels might offer a way to maintain their sensitivity to this compound.
Q4: How can I experimentally quantify the development of tachyphylaxis to this compound?
A4: To quantify tachyphylaxis, you can perform a dose-response curve at the beginning of the experiment and then repeat it at various time points during prolonged this compound administration. A rightward shift in the dose-response curve, indicating that a higher concentration of this compound is required to produce the same effect, is a hallmark of tachyphylaxis. Continuous monitoring of heart rate in an isolated heart preparation or in vivo will also provide a direct measure of the diminishing effect over time.
Experimental Protocols
Protocol 1: Assessment of this compound Tachyphylaxis in an Isolated Perfused Heart (Langendorff Preparation)
This protocol is designed to induce and quantify the tachyphylactic effect of this compound on heart rate in an ex vivo setting.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound stock solution
-
Animal model (e.g., rabbit, guinea pig)
-
Heart rate and ECG monitoring equipment
Methodology:
-
Heart Isolation and Perfusion:
-
Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate or pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
-
Baseline Measurements:
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Record baseline heart rate and ECG parameters.
-
-
Induction of Tachyphylaxis:
-
Administer a continuous infusion of this compound at a concentration known to produce a significant bradycardic effect (e.g., 2.9 µM).
-
Continuously monitor and record the heart rate for an extended period (e.g., 2-4 hours). A gradual increase in heart rate back towards the baseline indicates the development of tachyphylaxis.
-
-
Quantification of Tachyphylaxis:
-
At set intervals (e.g., every 30 minutes), briefly stop the continuous infusion and perform a cumulative dose-response curve for this compound to assess for a rightward shift.
-
Protocol 2: Electrophysiological Recording of Sinoatrial Node Action Potentials
This protocol allows for the direct measurement of the effects of this compound on the cellular electrophysiology of the sinoatrial node.
Materials:
-
Isolated sinoatrial node preparation
-
Microelectrode array (MEA) or sharp microelectrodes for intracellular recording
-
Perfusion system with Tyrode's solution
-
This compound stock solution
-
Data acquisition system
Methodology:
-
Preparation of Sinoatrial Node Tissue:
-
Dissect the sinoatrial node region from an animal heart.
-
Mount the tissue in a perfusion chamber on an MEA or prepare for intracellular recording.
-
-
Baseline Recordings:
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Record spontaneous action potentials from the pacemaker cells to establish a baseline firing rate and action potential parameters.
-
-
This compound Application:
-
Perfuse the tissue with Tyrode's solution containing a known concentration of this compound.
-
Record the changes in firing rate, diastolic depolarization slope, and other action potential parameters.
-
-
Prolonged Exposure:
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Continue the perfusion with this compound for an extended period to observe any time-dependent changes in its effects, which could indicate the onset of tachyphylaxis at the cellular level.
-
Quantitative Data Summary
| Parameter | This compound Concentration | Species | Experimental Model | Observed Effect | Citation |
| Heart Rate | 2.9 µM | Rabbit | Isolated Right Atria | 13% ± 7% prolongation of spontaneous cycle length | |
| Corrected Sinus Node Recovery Time | 2.9 µM | Rabbit | Isolated Right Atria | Increase from 83 ms ± 47 to 126 ms ± 80 | |
| Atrial Effective Refractory Period | >2.9 µM | Rabbit | Isolated Right Atria | ~10% increase |
Visualizations
Caption: Simplified signaling pathway of this compound's action on heart rate.
Caption: Troubleshooting workflow for addressing this compound tachyphylaxis.
References
- 1. Molecular mechanism of cAMP modulation of HCN pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alinidine Concentration for Selective If Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alinidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, also known as the "funny" current (If).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent known for its negative chronotropic effects, meaning it slows down the heart rate. Its primary mechanism of action is the inhibition of the pacemaker current (If) in the sinoatrial node of the heart[1][2]. This current is responsible for the spontaneous diastolic depolarization, which sets the rhythm of the heartbeat.
Q2: Is this compound a selective inhibitor of the If current?
A2: No, this compound is not a highly selective inhibitor of the If current. While it does inhibit If, its development was halted because of a lack of specificity[2]. It has been shown to have off-target effects, including the blockade of L-type calcium channels (ICa,L) and delayed rectifier potassium channels (IK)[1][2]. This lack of selectivity is a critical consideration in experimental design.
Q3: At what concentrations does this compound typically inhibit the If current?
A3: The inhibitory effect of this compound on the If current is dose-dependent. In experimental settings, concentrations in the micromolar range are typically used. For example, studies in rabbit sinoatrial node cells have used concentrations of 10 µM and 80 µM to observe effects on spontaneous activity and the If current. It is crucial to perform a dose-response curve in your specific experimental model to determine the optimal concentration for If inhibition while minimizing off-target effects.
Q4: What are the known off-target effects of this compound?
A4: The primary off-target effects of this compound are the inhibition of cardiac L-type calcium channels (ICa,L) and delayed rectifier potassium channels (IK). Inhibition of these channels can lead to changes in the action potential duration and shape, which may confound the interpretation of experimental results focused solely on If inhibition.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: Minimizing off-target effects is a key challenge when using this compound. Strategies include:
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Using the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired level of If inhibition in your system.
-
Pharmacological isolation: Use other specific ion channel blockers to isolate the If current. For example, using a calcium channel blocker and a potassium channel blocker in your control experiments can help to delineate the specific effects of this compound on If.
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Appropriate voltage protocols: Utilize voltage-clamp protocols that are specifically designed to isolate and measure the If current, minimizing the contribution of other voltage-gated channels.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for selective If inhibition.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected changes in action potential duration or morphology. | Off-target effects on ICa,L and IK. | 1. Lower this compound Concentration: Perform a dose-response curve to find a concentration that inhibits If with minimal impact on the action potential waveform. 2. Control for Off-Target Effects: In separate experiments, apply known selective blockers for ICa,L (e.g., nifedipine) and IK (e.g., E-4031) to understand their contribution to the observed changes. 3. Analyze Current Components: Use voltage-clamp to individually measure If, ICa,L, and IK in the presence of this compound to quantify the extent of block for each channel. |
| Inconsistent or weak inhibition of If. | 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell type or experimental conditions. 2. Voltage-Dependent Block: The blocking effect of this compound on If is voltage-dependent. The voltage protocol used may not be optimal for observing inhibition. 3. Drug Stability: this compound solution may have degraded. | 1. Increase Concentration: Titrate the this compound concentration upwards and monitor the If current. 2. Optimize Voltage Protocol: Ensure your voltage-clamp protocol for eliciting If is appropriate. The block is reported to be maximal in the potential range of diastolic depolarization. 3. Prepare Fresh Solution: Always use freshly prepared this compound solutions for your experiments. |
| Difficulty in isolating the If current for measurement. | Overlapping activation ranges of different ion channels. | 1. Pharmacological Isolation: Use a cocktail of blockers for other currents. For example, to isolate If in cardiomyocytes, you can use BaCl₂ to block inward rectifier K⁺ currents and a low concentration of a Ca²⁺ channel blocker. 2. Specific Voltage Protocol: Employ a voltage protocol that takes advantage of the unique properties of If, such as its activation upon hyperpolarization. A common protocol involves hyperpolarizing steps from a holding potential of around -40 mV. |
Quantitative Data on this compound Inhibition
| Ion Current | This compound Concentration (µg/ml) | This compound Concentration (µM) | Approximate Inhibition |
| If (Hyperpolarization-activated current) | 10 | 37 | Significant reduction |
| 100 | 370 | Strong suppression | |
| ICa,L (Slow inward current) | 10 | 37 | Moderate suppression |
| 100 | 370 | Strong suppression | |
| IK (Outward current) | 10 | 37 | Moderate suppression |
| 100 | 370 | Strong suppression |
Note: This data highlights the non-selective nature of this compound, as significant inhibition of calcium and potassium currents is observed at concentrations that also block the If current.
Experimental Protocols
Detailed Protocol for Measuring If Current using Whole-Cell Patch-Clamp
This protocol is designed for recording If currents from isolated sinoatrial node cells or other cell types endogenously or exogenously expressing HCN channels.
1. Cell Preparation:
-
Isolate single sinoatrial node cells using established enzymatic digestion protocols.
-
Maintain cells in a healthy condition in an appropriate external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 Glucose, 5 HEPES (pH adjusted to 7.4 with NaOH). To block other currents, you can add 1-2 BaCl₂ (to block IK1) and a low concentration of a calcium channel blocker like 0.1 NiCl₂.
-
Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
3. Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -40 mV to inactivate most voltage-gated sodium and calcium channels.
4. Voltage-Clamp Protocol for If:
-
From the holding potential of -40 mV, apply a series of hyperpolarizing voltage steps, for example, from -50 mV to -120 mV in 10 mV increments, for a duration of 2-3 seconds.
-
Follow each hyperpolarizing step with a depolarizing step to a constant voltage (e.g., -30 mV) to record tail currents.
-
The slowly activating inward current observed during the hyperpolarizing steps is the If current.
5. Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it to the final desired concentrations in the external solution.
-
After recording baseline If currents, perfuse the cell with the this compound-containing external solution.
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Record the If currents again in the presence of this compound to determine the extent of inhibition.
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Perform a washout by perfusing with the control external solution to check for the reversibility of the effect.
Visualizations
References
Technical Support Center: Investigating the Proarrhythmic Effects of High-Dose Alinidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential proarrhythmic effects of high-dose Alinidine.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Experimental Issue | Potential Cause | Recommended Solution |
| Inconsistent I(f) Current Inhibition | 1. This compound solution degradation.2. Pipette drift during patch-clamp recording.3. Voltage-clamp protocol not optimized for I(f) current isolation. | 1. Prepare fresh this compound solutions for each experiment.2. Ensure a stable gigaohm seal and monitor for drift. Re-patch if necessary.3. Use a hyperpolarization protocol (e.g., steps from -40 mV to -120 mV) to activate the I(f) current. |
| Unexpected Changes in Action Potential Duration (APD) | 1. Off-target effects of high-dose this compound on other ion channels (e.g., IKr, ICa-L).2. Temperature fluctuations affecting channel kinetics.3. Run-down of ion channels during whole-cell recording. | 1. Be aware that this compound is not entirely specific for the I(f) current and can affect other channels at higher concentrations.[1] 2. Maintain a constant and physiological temperature (e.g., 37°C) throughout the experiment.3. Use perforated patch-clamp or limit the duration of whole-cell recordings to minimize channel run-down. |
| Difficulty in Observing Proarrhythmic Events (e.g., EADs, DADs) | 1. Insufficient this compound concentration to induce proarrhythmia.2. Healthy cardiac preparations may be less susceptible.3. Pacing frequency is too high. | 1. Perform dose-response experiments to identify the proarrhythmic concentration range.2. Consider using a diseased-state model (e.g., hypertrophic or failing cardiomyocytes) which may be more susceptible to proarrhythmic effects.3. Slower pacing rates can unmask proarrhythmic events by prolonging the APD. |
| High Variability in In Vivo Hemodynamic Data | 1. Anesthetic effects on cardiovascular parameters.2. Inconsistent drug administration (bolus vs. infusion).3. Autonomic nervous system reflexes. | 1. Choose an anesthetic with minimal cardiovascular effects and maintain a stable plane of anesthesia.2. Use a continuous infusion to achieve and maintain steady-state plasma concentrations of this compound.3. Consider autonomic blockade (e.g., with propranolol and atropine) to isolate the direct cardiac effects of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its potential proarrhythmic effects at high doses?
A1: this compound's primary mechanism of action is the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" or pacemaker current (I(f)). This current is crucial for initiating the diastolic depolarization in sinoatrial node cells, and its inhibition leads to a decrease in heart rate.[1] However, at high concentrations, this compound loses its specificity and can block other cardiac ion channels, including L-type calcium channels and various potassium channels. This multi-channel blockade can lead to a significant prolongation of the action potential duration (APD), creating a substrate for early afterdepolarizations (EADs) and other ventricular arrhythmias.
Q2: What are the expected dose-dependent effects of this compound on cardiac electrophysiology?
A2: At lower, therapeutic doses, this compound primarily reduces the heart rate by inhibiting the I(f) current with minimal effects on other electrophysiological parameters. As the dose increases, off-target effects become more prominent. High-dose this compound can lead to a significant prolongation of the APD and the QT interval. In some preclinical models, high doses have been shown to have negative inotropic effects, likely due to the blockade of calcium channels.
Q3: Which experimental models are most suitable for studying the proarrhythmic potential of this compound?
A3: A combination of in vitro and in vivo models is recommended.
-
In Vitro:
-
Patch-clamp on isolated cardiomyocytes (sinoatrial and ventricular): Allows for the direct measurement of this compound's effects on specific ion currents (I(f), ICa-L, IKr, IKs) and action potential characteristics.
-
Isolated Langendorff-perfused hearts: Enables the assessment of global cardiac electrophysiology (ECG, monophasic action potentials) and contractility in the absence of systemic influences.
-
-
In Vivo:
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Anesthetized or conscious animal models (e.g., rabbits, dogs): Provides data on hemodynamic and electrocardiographic changes (heart rate, QT interval, arrhythmias) in a whole-organism context.
-
Q4: Are there any known drug interactions that could potentiate the proarrhythmic effects of this compound?
A4: While specific drug interaction studies with this compound are limited due to its discontinued development, general principles of cardiac electrophysiology suggest that co-administration with other drugs that prolong the QT interval could increase the risk of proarrhythmia. These include certain antiarrhythmics (e.g., Class IA and Class III), antipsychotics, and antibiotics.
Quantitative Data
| Parameter | Effect of High-Dose this compound | Concentration/Dose Range | Experimental Model |
| I(f) / I(h) Current | Inhibition | Micromolar (µM) range | Isolated sinoatrial node cells, Purkinje fibers |
| L-type Calcium Current (ICa-L) | Inhibition | High micromolar (µM) range | Isolated ventricular cardiomyocytes |
| Delayed Rectifier Potassium Current (IKr) | Inhibition (leading to APD prolongation) | High micromolar (µM) range | Inferred from APD prolongation studies |
| Action Potential Duration (APD) | Prolongation | High micromolar (µM) range | Isolated ventricular cardiomyocytes |
| Heart Rate | Decrease | Nanomolar (nM) to micromolar (µM) range | In vitro and in vivo models |
| QT Interval | Prolongation | High micromolar (µM) range | In vivo models |
Experimental Protocols
Patch-Clamp Analysis of this compound's Effect on the I(f) Current in Isolated Sinoatrial Node Myocytes
Objective: To determine the concentration-dependent inhibitory effect of this compound on the I(f) current.
Methodology:
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Cell Isolation: Isolate sinoatrial node myocytes from a suitable animal model (e.g., rabbit) using enzymatic digestion.
-
Solutions:
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External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal (Pipette) Solution: (in mM) 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
-
Recording:
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Perform whole-cell patch-clamp recordings at 35-37°C.
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Use a holding potential of -40 mV to inactivate sodium and calcium channels.
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Apply hyperpolarizing voltage steps from -40 mV to -120 mV in 10 mV increments for 2-3 seconds to elicit the I(f) current.
-
-
Data Acquisition and Analysis:
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Record the current traces before and after the application of increasing concentrations of this compound.
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Measure the steady-state current amplitude at the end of each hyperpolarizing step.
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Construct a concentration-response curve and calculate the IC50 value for I(f) inhibition.
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Action Potential Duration Measurement in Isolated Ventricular Myocytes
Objective: To assess the effect of high-dose this compound on the action potential duration.
Methodology:
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Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) via enzymatic digestion.
-
Solutions:
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External Solution (Tyrode's): As described above.
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Internal (Pipette) Solution: As described above.
-
-
Recording:
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Perform current-clamp recordings in the whole-cell configuration at 35-37°C.
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Pace the myocytes at a physiological frequency (e.g., 1 Hz) using brief suprathreshold current injections.
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Record baseline action potentials.
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Perfuse the cells with a high concentration of this compound (e.g., 10-100 µM) and record the changes in the action potential waveform.
-
-
Data Acquisition and Analysis:
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Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
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Compare the APD values before and after this compound application to determine the extent of prolongation.
-
Visualizations
References
Alinidine Interference with Common Fluorescent Indicators: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals utilizing alinidine in conjunction with fluorescent indicators. This compound, a bradycardic agent, has the potential to interfere with commonly used fluorescent assays for measuring intracellular calcium ([Ca²⁺]i), pH (pHi), and mitochondrial membrane potential (ΔΨm). This interference can arise from the intrinsic spectral properties of this compound or its physiological effects on cellular parameters. Understanding and mitigating these potential interferences are critical for obtaining accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound's inherent fluorescence interfere with my assay?
Q2: How can this compound's physiological effects interfere with my measurements?
A2: this compound is known to block calcium (Ca²⁺) and potassium (K⁺) channels.[1] This activity can directly alter the physiological parameters you are trying to measure, leading to misinterpretation of your results. For instance:
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Calcium Indicators: By blocking Ca²⁺ channels, this compound can reduce intracellular calcium levels. This could be misinterpreted as a direct effect of your experimental treatment rather than a pharmacological side effect of this compound.
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Mitochondrial Membrane Potential Indicators: Changes in ion flux across the cell membrane can indirectly affect the mitochondrial membrane potential. This compound's effect on K⁺ channels could alter the cellular membrane potential, which in turn may influence ΔΨm.
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Intracellular pH Indicators: Ion channel activity is closely linked to the regulation of intracellular pH. By altering ion transport, this compound could lead to shifts in pHi.
Q3: What are the first steps I should take to check for interference?
A3: A crucial first step is to perform a control experiment to assess the potential for direct interference from this compound itself. This involves measuring the fluorescence of this compound in your assay buffer at the same concentration and under the same conditions as your main experiment, but in the absence of the fluorescent indicator and cells.
Q4: What are some general strategies to minimize interference from this compound?
A4: Several strategies can be employed to mitigate potential interference:
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Choose spectrally distinct indicators: Whenever possible, select fluorescent indicators with excitation and emission wavelengths that are significantly different from the likely absorbance and emission of this compound (i.e., red-shifted dyes).
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Use the lowest effective concentration of this compound: This will minimize both potential autofluorescence and off-target physiological effects.
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Perform thorough control experiments: Always include controls with this compound alone, the fluorescent indicator alone, and unstained cells to accurately assess background fluorescence and any direct effects of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when using this compound with fluorescent indicators.
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected fluorescence signal in the presence of this compound. | This compound Autofluorescence: this compound may be intrinsically fluorescent at the wavelengths used for your indicator. | 1. Run a "compound-only" control: Measure the fluorescence of this compound in the assay buffer at the experimental concentration. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile. 3. Switch to a red-shifted indicator: Choose a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence. |
| Lower than expected fluorescence signal or altered kinetics with calcium indicators. | Physiological Interference: this compound's blockage of calcium channels may be reducing intracellular calcium levels. | 1. Characterize this compound's effect on [Ca²⁺]i: Perform a dose-response experiment with this compound and your calcium indicator to quantify its effect on baseline calcium levels. 2. Consider alternative methods: If the interference is significant, consider non-fluorescent methods for measuring calcium or use genetically encoded calcium indicators (GECIs) that may be less susceptible to direct chemical interference. |
| Unexpected changes in mitochondrial membrane potential readings. | Indirect Physiological Effects: this compound's effect on ion channels could be indirectly altering ΔΨm. | 1. Use a ratiometric indicator: Dyes like JC-1 can provide a more robust measurement of ΔΨm that is less sensitive to changes in mitochondrial mass or dye loading. 2. Corroborate with other assays: Use complementary methods, such as measuring oxygen consumption rates, to confirm changes in mitochondrial function. |
| Drift or unexpected shifts in intracellular pH measurements. | Alteration of Ion Homeostasis: this compound's impact on ion channels can disrupt the cell's pH-regulating mechanisms. | 1. Calibrate your pH indicator in the presence of this compound: This can help to account for any direct effects of the compound on the dye's response to pH. 2. Use multiple pH indicators: Confirm your findings with a second pH indicator that has different chemical properties and spectral characteristics. |
Data on Common Fluorescent Indicators
To aid in the selection of appropriate fluorescent indicators and to assess the potential for spectral overlap, the following tables summarize the spectral properties of commonly used indicators for intracellular calcium, mitochondrial membrane potential, and intracellular pH.
Table 1: Spectral Properties of Common Intracellular Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) |
| Fura-2 | 340 / 380 | 510 |
| Indo-1 | 350 | 405 / 485 |
| Fluo-4 | 494 | 516 |
| Calcium Green-1 | 506 | 531 |
| Rhod-2 | 552 | 581 |
Table 2: Spectral Properties of Common Mitochondrial Membrane Potential Indicators
| Indicator | Excitation (nm) | Emission (nm) |
| Rhodamine 123 | 507 | 529 |
| TMRM | 548 | 573 |
| TMRE | 549 | 575 |
| JC-1 (monomer) | 514 | 529 |
| JC-1 (aggregate) | 585 | 590 |
Table 3: Spectral Properties of Common Intracellular pH Indicators
| Indicator | Excitation (nm) | Emission (nm) | pKa |
| BCECF | 440 / 490 | 535 | ~6.98 |
| SNARF-1 | 488 / 540 | 580 / 640 | ~7.5 |
| HPTS | 405 / 450 | 510 | ~7.3 |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the chosen fluorescent indicator.
Materials:
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This compound
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Assay buffer
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Fluorescence microplate reader or spectrofluorometer
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Black, clear-bottom microplates or quartz cuvettes
Procedure:
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Prepare a series of this compound dilutions in the assay buffer, covering the range of concentrations to be used in the experiment.
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Include a blank control containing only the assay buffer.
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Dispense the solutions into the microplate wells or cuvettes.
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Measure the fluorescence intensity at the excitation and emission wavelengths of your primary fluorescent indicator.
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Optional but recommended: Perform a full excitation and emission scan of the highest concentration of this compound to determine its complete spectral profile.
Data Analysis:
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Subtract the average fluorescence of the blank from the fluorescence readings of the this compound solutions.
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A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Assessing this compound's Effect on Baseline Indicator Signal
Objective: To determine if this compound directly interacts with the fluorescent indicator or alters the baseline physiological parameter being measured.
Materials:
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Cells appropriate for the assay
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Fluorescent indicator (e.g., a calcium indicator)
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This compound
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Assay buffer
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Fluorescence microscope or plate reader
Procedure:
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Load the cells with the fluorescent indicator according to the manufacturer's protocol.
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Acquire a baseline fluorescence reading.
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Add this compound at the desired experimental concentration.
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Continue to acquire fluorescence readings over time to observe any changes from the baseline.
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As a positive control, add a known agonist that modulates the parameter of interest (e.g., a calcium ionophore for calcium indicators) to ensure the cells and indicator are responsive.
Data Analysis:
-
Compare the fluorescence signal before and after the addition of this compound. A significant change in the baseline signal suggests that this compound is affecting the physiological parameter being measured.
Visualizing Experimental Logic
To assist in troubleshooting, the following diagrams illustrate the potential sources of interference and the logical steps for their identification.
References
Troubleshooting inconsistent bradycardic effects of Alinidine
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the experimental use of Alinidine, focusing on its bradycardic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's bradycardic effect?
A1: this compound primarily induces bradycardia by inhibiting the pacemaker current, also known as the "funny" current (If or Ih), in the sinoatrial (SA) node of the heart.[1][2] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. By blocking these channels, this compound slows the rate of diastolic depolarization in pacemaker cells, thus reducing the heart rate.[1][3]
Q2: Why am I observing inconsistent or variable bradycardic effects with this compound in my experiments?
A2: Inconsistent effects can stem from several factors:
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Dose-Concentration Relationship: The bradycardic effect of this compound is strongly dose-dependent.[4] Lower concentrations (e.g., 10 µM) have been reported to produce variable effects on spontaneous activity, whereas higher concentrations (e.g., 80 µM) more consistently slow the heart rate.
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Lack of Specificity: this compound is not a highly specific If inhibitor. It has been shown to block other ion channels, including calcium (Ca2+) and potassium (K+) channels. This off-target activity can lead to complex and sometimes contradictory physiological responses.
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Experimental Model: The choice of experimental model (e.g., isolated cells, perfused hearts, whole animal) can significantly influence the observed effects due to differences in autonomic tone, neurohumoral factors, and systemic responses.
Q3: Does this compound interact with other cardiovascular drugs or signaling molecules?
A3: Yes, this compound's effects can be influenced by other agents. For instance, its electrophysiological profile differs from beta-blockers and calcium channel antagonists. Additionally, studies have shown that this compound can interact with neurotransmitters like acetylcholine, dopamine, and 5-hydroxytryptamine (serotonin) in neuronal preparations, which could have implications in in-vivo models where autonomic regulation is a factor.
Q4: What is the difference between this compound and more modern If inhibitors like Ivabradine?
A4: While both drugs target the If current, Ivabradine is considered more specific for HCN channels than this compound. The development of this compound was halted in part due to its lack of specificity and its effects on other ion channels. Researchers using this compound should be aware of these potential off-target effects, which are less pronounced with agents like Ivabradine.
Troubleshooting Guides
Issue 1: Weaker than expected or no bradycardic effect observed.
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration | The bradycardic effect of this compound is dose-dependent. Review the literature for effective concentration ranges in your specific experimental model. Consider performing a dose-response curve to determine the optimal concentration for your preparation. Lower concentrations (around 10 µM) may result in variable effects. |
| Degradation of this compound Stock | Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer to prevent degradation. |
| High Basal Autonomic Tone | In in-vivo or whole organ preparations, high sympathetic tone can counteract the bradycardic effect of this compound. Consider using autonomic blockade (e.g., with propranolol and atropine) to isolate the direct effects of this compound on the SA node. |
| Species-Specific Differences | The expression and sensitivity of HCN channel isoforms can vary between species, potentially altering the efficacy of this compound. Review literature specific to your chosen animal model. |
Issue 2: Unexplained off-target effects (e.g., changes in contractility, action potential duration).
| Potential Cause | Troubleshooting Step |
| Non-Specific Ion Channel Blockade | This compound is known to block calcium and potassium channels in addition to HCN channels. This can affect cardiac contractility and repolarization. To confirm if the observed effects are off-target, consider using more specific If inhibitors like Ivabradine as a control. |
| Interaction with Other Compounds | If this compound is used in combination with other drugs, there may be unforeseen interactions. Conduct experiments with this compound alone to establish its baseline effects in your system. |
| pH of Experimental Buffer | The charge of this compound and the conformation of ion channels can be sensitive to pH. Ensure that the pH of your physiological saline or buffer is stable and within the appropriate range throughout the experiment. |
Data Presentation
Table 1: Summary of this compound's Effects on Cardiac Parameters from Selected Studies
| Parameter | Species/Model | This compound Concentration/Dose | Observed Effect | Reference |
| Heart Rate / Spontaneous Rate | Rabbit SA Node Cells | 10 µM | Variable decrease in rate | |
| Heart Rate / Spontaneous Rate | Rabbit SA Node Cells | 80 µM | Consistent slowing of rate | |
| Heart Rate | Anesthetized Dogs | 0.3 - 10 mg/kg i.v. | Dose-related decrease | |
| Heart Rate | Healthy Human Volunteers | 0.5 mg/kg i.v. | No change at rest, significant reduction during exercise | |
| Cardiac Contractility (dP/dtmax) | Anesthetized Dogs | 2.5 mg/kg i.v. | No depression of contractility in dogs with spontaneous heart rates | |
| Peripheral Resistance | Anesthetized Dogs | Systemic administration | Significantly increased |
Experimental Protocols
Protocol 1: Electrophysiological Recording of If Current in Isolated SA Node Pacemaker Cells
This protocol provides a general framework for assessing the effect of this compound on the If current using the whole-cell patch-clamp technique.
-
Cell Isolation: Isolate pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (Tyrode's): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Containing (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -35 mV.
-
Apply hyperpolarizing voltage steps in 10 mV increments, from -40 mV to -120 mV, to elicit the If current.
-
Record baseline If currents.
-
-
This compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM, 30 µM, 80 µM).
-
Allow sufficient time for the drug to equilibrate (typically 3-5 minutes).
-
Repeat the voltage-step protocol to record If currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the If current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationship curves to visualize the inhibitory effect of this compound.
-
Visualizations
Caption: Simplified signaling pathway of this compound's primary bradycardic action.
References
- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cardiovascular responses to the bradycardic drugs, this compound, AQ-A 39, and mixidine, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Alinidine's interaction with beta-adrenergic blockers in co-administration studies
Technical Support Center: Alinidine and Beta-Adrenergic Blocker Co-Administration
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the co-administration of this compound and beta-adrenergic blockers. The following guides and FAQs address potential issues and provide clarity on experimental findings and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from beta-blockers?
A1: this compound primarily acts by directly inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart. This current is responsible for the spontaneous diastolic depolarization, which sets the heart's pace. By blocking the If current, this compound slows the rate of this depolarization, resulting in a dose-dependent reduction in heart rate (bradycardia)[1]. It is important to note that this compound's development was halted due to a lack of target specificity, as it also affects calcium and potassium channels[2]. In contrast, beta-adrenergic blockers (e.g., propranolol, atenolol) work by competitively antagonizing β-adrenergic receptors. This action blocks the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure[3]. A key distinction is that this compound's heart rate-lowering effect is independent of beta-receptor blockade.
Q2: What are the expected pharmacodynamic effects of co-administering this compound with a beta-blocker?
A2: Co-administration results in an additive effect on heart rate reduction. Since both drugs lower heart rate through distinct mechanisms, their combined use leads to a more pronounced bradycardia than either agent alone. Studies have shown that the combination of this compound and atenolol significantly reduces supine, standing, and exercise heart rates compared to this compound monotherapy. This synergistic effect on heart rate reduction is a critical consideration in experimental design and clinical application.
Q3: Does this compound affect blood pressure to the same extent as beta-blockers?
A3: No. This compound has a modest effect on blood pressure, primarily causing a slight decrease in systolic blood pressure with little to no change in diastolic pressure. Some studies found it did not significantly affect blood pressure at all. Beta-blockers, on the other hand, typically cause a more significant reduction in both systolic and diastolic blood pressure. When combined, this compound and atenolol have been shown to reduce systolic blood pressure more than this compound alone.
Q4: Are there any known contraindications or critical safety concerns when combining these two drug classes in a research setting?
A4: The primary safety concern is excessive bradycardia (a very slow heart rate) due to the additive effects of the two drugs. This can lead to symptoms like dizziness, fainting, and insufficient cardiac output. Close monitoring of heart rate and blood pressure is essential. Furthermore, because this compound is an analog of clonidine, it's worth noting the potential for a hypertensive crisis upon abrupt withdrawal of clonidine, a risk that can be exacerbated by concurrent beta-blocker use. While this is a known interaction with clonidine, caution should be exercised when discontinuing this compound in a co-administration protocol.
Troubleshooting Guide
Issue 1: Greater-than-expected variability in heart rate reduction across subjects.
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Possible Cause 1: Autonomic Tone Variation: The baseline autonomic nervous system activity can vary significantly between subjects. In subjects with high sympathetic tone, the effect of a beta-blocker will be more pronounced.
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Troubleshooting Step: To isolate the direct effects of the drugs, consider performing experiments under autonomic blockade. This can be achieved by pre-treating subjects with a combination of a non-selective beta-blocker (like propranolol) and a muscarinic antagonist (like atropine) to block both sympathetic and parasympathetic inputs to the heart. This allows for a more precise assessment of this compound's direct action on the SA node.
Issue 2: Unexpected blood pressure response during co-administration.
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Possible Cause 1: Beta-Blocker Selectivity: The type of beta-blocker used (cardioselective vs. non-selective) can influence the outcome. Non-selective beta-blockers can cause peripheral vasoconstriction (by blocking β2 receptors), which might counteract some of the intended blood pressure-lowering effects, especially in the context of α2-adrenoreceptor agonism from this compound.
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Troubleshooting Step: Ensure the experimental protocol clearly defines the type of beta-blocker to be used. If investigating blood pressure effects, comparing a cardioselective beta-blocker (e.g., atenolol, metoprolol) with a non-selective one (e.g., propranolol) in separate experimental arms may yield clearer results.
Issue 3: Difficulty differentiating the effects of this compound from beta-blockade in an exercise study.
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Possible Cause: Overlapping Pharmacodynamic Effects: Both drugs reduce exercise-induced tachycardia, which can make it difficult to parse their individual contributions.
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Troubleshooting Step: Incorporate a pharmacologic challenge with a β-adrenergic agonist, such as isoprenaline. This compound will not block the tachycardic effect of isoprenaline, whereas a beta-blocker will. This provides a clear functional confirmation that this compound's mechanism is independent of beta-receptor blockade.
Quantitative Data from Co-Administration & Comparative Studies
Table 1: Hemodynamic Effects of this compound in Combination with Atenolol in Healthy Volunteers
| Parameter | This compound (30 mg) Alone | This compound (30 mg) + Atenolol (25 mg) | Statistical Significance |
|---|---|---|---|
| Supine Heart Rate | Reduced | Further Reduced | p < 0.05 |
| Standing Heart Rate | Reduced | Further Reduced | p < 0.05 |
| Exercise Heart Rate | Reduced | Further Reduced | p < 0.05 |
| Supine Systolic BP | Reduced | Further Reduced | p < 0.05 |
| Standing Systolic BP | Reduced | Further Reduced | p < 0.05 |
Table 2: Comparative Effects of this compound vs. Propranolol on Heart Rate (HR) in Patients with Hyperkinetic Heart Syndrome
| Parameter | Control | This compound (3x40 mg/day) | Propranolol (2x40 mg/day) | Placebo |
|---|---|---|---|---|
| Resting HR (bpm) | 83 | 68 | 73 | 83 |
| Exercise HR (bpm) | 170 | 146 | 139 | 162 |
Experimental Protocols
Protocol 1: Double-Blind, Placebo-Controlled Crossover Study for Chronic Dosing
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Objective: To compare the hemodynamic effects of chronic administration of this compound, a beta-blocker, and placebo.
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Methodology:
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Subject Recruitment: Recruit a cohort of patients with a specific condition (e.g., hyperkinetic heart syndrome).
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Study Design: Employ a double-blind, randomized, crossover design.
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Treatment Periods: Each subject undergoes three or four distinct treatment periods (e.g., this compound, Propranolol, Placebo), each lasting for a set duration (e.g., 2 weeks). A washout period is included between each treatment phase to prevent carryover effects.
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Data Collection: At the end of each period, measure key parameters such as heart rate and blood pressure at rest and during a standardized exercise test (e.g., bicycle ergometry).
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Analysis: Compare the measurements from the active treatment periods to both baseline (control) and placebo to determine the drug effects and their statistical significance.
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Protocol 2: Electrophysiological Study with Autonomic Blockade
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Objective: To investigate the direct electrophysiological effects of this compound on the cardiac conduction system, independent of autonomic inputs.
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Methodology:
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Subject Groups: Divide subjects into two groups: a control group and an autonomic blockade group.
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Autonomic Blockade: Administer intravenous propranolol (e.g., 0.2 mg/kg) and atropine (e.g., 0.04 mg/kg) to the blockade group to inhibit sympathetic and parasympathetic signals to the heart.
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Drug Administration: Administer a single intravenous dose of this compound (e.g., 40 mg) to all subjects.
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Data Collection: Perform intracardiac electrophysiological recordings to measure parameters such as sinus node recovery time (SNRT), corrected SNRT, and refractory periods of the atrium, AV node, and ventricle before and after this compound administration.
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Analysis: Compare the changes in electrophysiological parameters between the control and autonomic blockade groups to differentiate this compound's direct cardiac effects from its interaction with the autonomic nervous system.
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Visualizations: Signaling Pathways and Workflows
Caption: Additive heart rate reduction via distinct molecular pathways.
Caption: Workflow for a drug interaction clinical trial.
References
- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology, clinical pharmacology and potential therapeutic uses of the specific bradycardiac agent this compound - Watch Related Videos [visualize.jove.com]
Mitigating the hypotensive effects of Alinidine in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypotensive effects during in vivo experiments with Alinidine.
Troubleshooting Guides
Issue: Significant Drop in Mean Arterial Pressure (MAP) Observed Post-Alinidine Administration
Immediate Steps:
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Verify Monitoring Equipment: Ensure that the blood pressure monitoring equipment is properly calibrated and the catheter is correctly placed and patent.
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Assess Animal's Condition: Check for other signs of distress in the animal, such as changes in respiration, heart rate, and temperature.
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Reduce or Discontinue this compound Infusion: If administering this compound via continuous infusion, consider reducing the rate or temporarily stopping the infusion to assess the blood pressure response.
Follow-up Actions & Corrective Measures:
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Dose-Response Evaluation: If you are in the initial phases of your study, it is crucial to perform a dose-response assessment to identify the minimum effective dose of this compound that achieves the desired heart rate reduction with minimal impact on blood pressure.
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Fluid Administration: For acute, significant hypotension, a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) can be administered intravenously to increase intravascular volume. The typical volume for a fluid challenge in small animals is 10-20 mL/kg administered over 15 minutes. This should only be done if the animal's cardiovascular status can tolerate the fluid load.
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Pharmacological Intervention: In cases of severe or persistent hypotension, the use of vasopressor agents may be considered. It is critical to start with low doses and titrate to effect while continuously monitoring blood pressure.
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Dopamine: Can be infused at 2-10 mcg/kg/min IV to increase blood pressure with a moderate increase in heart rate.
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Norepinephrine: A potent vasoconstrictor, can be infused at 0.05-0.4 mcg/kg/min IV.
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Ephedrine: Can be administered as a bolus of 0.1-0.25 mg/kg IV for a more immediate but shorter-lasting effect.
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Experimental Workflow for Managing Hypotension
Caption: Workflow for troubleshooting this compound-induced hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypotension?
A1: this compound's primary mechanism of action is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node. This action directly leads to a decrease in heart rate (bradycardia). The hypotensive effect is likely a secondary consequence of the reduced cardiac output resulting from this significant decrease in heart rate. While this compound is considered to have minimal direct effects on vascular tone, a substantial drop in cardiac output can lead to a decrease in mean arterial pressure if compensatory mechanisms, such as an increase in systemic vascular resistance, are insufficient.
Signaling Pathway of this compound's Primary Action
Caption: this compound's signaling pathway leading to potential hypotension.
Q2: How can I proactively minimize the risk of hypotension in my this compound experiments?
A2:
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Careful Dosing: Start with the lowest reported effective dose of this compound and titrate upwards cautiously while monitoring blood pressure.
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Subject Selection: Use healthy animals with no pre-existing cardiovascular compromise.
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Anesthesia Protocol: Choose an anesthetic regimen with minimal cardiovascular depressant effects.
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Hydration Status: Ensure animals are adequately hydrated before the experiment.
Q3: Are there any known drug interactions with this compound that could exacerbate hypotension?
A3: While specific drug interaction studies focusing on this compound and hypotension mitigation are scarce, caution should be exercised when co-administering other cardiovascular-acting agents. Drugs that can potentiate hypotension include:
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Beta-blockers: Concomitant use with beta-blockers could lead to additive effects on heart rate and blood pressure reduction.[1]
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Calcium Channel Blockers: These agents can also reduce heart rate and blood pressure, potentially increasing the hypotensive effect of this compound.
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Vasodilators: Co-administration with vasodilating agents could lead to a more pronounced drop in blood pressure.
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Anesthetics: Many anesthetic agents have inherent cardiovascular depressant effects that can worsen hypotension.
Logical Relationship of Potential Drug Interactions
Caption: Potential drug interactions that may exacerbate this compound-induced hypotension.
Data Presentation: Hemodynamic Effects of this compound
The following tables summarize quantitative data from published studies on the hemodynamic effects of this compound.
Table 1: Effects of Intravenous this compound on Hemodynamic Parameters in Humans
| Study Population | This compound Dose | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) | Reference |
| Patients with unstable angina or myocardial infarction | Up to 40 mg | ↓ 14 ± 7 | ↓ 3 ± 6 | [2] |
| Healthy Volunteers | 30 mg | ↓ (supine, standing, exercise) | ↓ Supine and standing systolic BP | [1] |
| Patients with hyperkinetic heart syndrome | 0.5 mg/kg i.v. | ↓ (at rest and exercise) | No significant change | [3] |
| Healthy Subjects | 40 mg i.v. | ↓ 19.2 ± 7.7% | ↓ 3-8% (systolic) | [4] |
| Patients with chronic congestive heart failure | 45 mg bolus + 10 mg/hr infusion | ↓ 14% (rest), ↓ 13% (exercise) | ↓ 6% (systolic, rest), ↓ 14% (systolic, exercise) |
Table 2: Effects of Oral this compound on Hemodynamic Parameters in Humans
| Study Population | This compound Dose | Change in Heart Rate (beats/min) | Change in Arterial Pressure | Reference |
| Healthy People | 80 mg | ↓ (standing and supine) | ↓ (standing and supine) | |
| Healthy Subjects | 40 mg | ↓ 14.2 ± 8.1% | ↓ 3-8% (systolic) |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound's Hemodynamic Effects
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Animal Model: Use a suitable in vivo model (e.g., anesthetized rat or dog) instrumented for continuous blood pressure and heart rate monitoring.
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Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters for at least 30 minutes.
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Dose Administration: Administer increasing doses of this compound (e.g., starting from a low dose and escalating) at fixed intervals.
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Data Collection: Continuously record heart rate and blood pressure throughout the experiment.
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Analysis: Plot the dose-response curves for the changes in heart rate and mean arterial pressure to determine the therapeutic window.
Protocol 2: Management of Acute Hypotension with a Vasopressor
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Induction of Hypotension: Administer a dose of this compound known to cause a significant, but non-lethal, drop in blood pressure.
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Monitoring: Continuously monitor mean arterial pressure.
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Intervention: Once a predefined hypotensive threshold is reached (e.g., MAP < 60 mmHg), initiate an intravenous infusion of a vasopressor (e.g., dopamine at 2-10 mcg/kg/min).
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Titration: Adjust the infusion rate of the vasopressor to restore and maintain the target blood pressure.
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Observation: Continue monitoring to assess the stability of the blood pressure and any effects on heart rate.
Disclaimer: The information provided in this technical support center is for guidance purposes only and should not replace a thorough literature review and careful experimental design. All in vivo procedures should be conducted in accordance with approved animal care and use protocols.
References
Validation & Comparative
Alinidine Versus Ivabradine: A Comparative Analysis of If Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alinidine and ivabradine, two pharmacological agents known for their inhibitory effects on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, commonly known as the "funny" current (If). This current is a key determinant of cardiac pacemaker activity in the sinoatrial node. While both drugs target the If current to reduce heart rate, they exhibit distinct profiles in terms of selectivity, potency, and off-target effects. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.
Mechanism of Action and Signaling Pathway
The If current is a mixed sodium-potassium inward current activated upon hyperpolarization of the cell membrane. It is encoded by the HCN gene family, with HCN4 being the predominant isoform in the sinoatrial node. The activity of HCN channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Binding of cAMP to the C-terminal cyclic nucleotide-binding domain of the channel facilitates its opening at more depolarized potentials, thus increasing the heart rate.
Both this compound and ivabradine act by directly blocking the HCN channel pore. Ivabradine is known to enter the channel from the intracellular side and binds within the pore, a mechanism that contributes to its use- and voltage-dependent properties.[1] this compound also inhibits the pacemaker current, though its development was halted due to a lack of specificity.[2]
Comparative Electrophysiological Data
The following table summarizes the available quantitative data on the inhibitory effects of this compound and ivabradine on the If current and other cardiac ion channels. It is important to note that the data are derived from different studies and experimental conditions, which may influence the absolute values.
| Parameter | This compound | Ivabradine | References |
| Primary Target | If (HCN channels) | If (HCN channels) | [3][4] |
| IC50 for If/HCN | Data not consistently available in searched literature. | ~1.5-3 µM (in sinoatrial node cells) | |
| Selectivity | Less selective; also inhibits slow inward Ca2+ current (Is) and outward K+ current (Ik). | Highly selective for If current. | |
| Mechanism of Block | Dose-dependent reduction of If conductance. | Open-channel block from the intracellular side; exhibits use- and voltage-dependence. | |
| Effect on Action Potential | Decreases the slope of diastolic depolarization and prolongs repolarization. | Decreases the slope of diastolic depolarization with no significant effect on action potential duration. | |
| Off-Target Effects | Blocks calcium and potassium channels. | Minimal off-target effects at therapeutic concentrations. |
Experimental Protocols
A comparative study of this compound and ivabradine on If current inhibition would typically employ the whole-cell patch-clamp technique on isolated sinoatrial node myocytes or a heterologous expression system (e.g., HEK293 cells) stably expressing specific HCN channel isoforms.
Detailed Methodology: Whole-Cell Patch-Clamp Analysis
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Cell Preparation:
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Sinoatrial Node (SAN) Myocytes: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) by enzymatic digestion.
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Heterologous Expression System: Culture HEK293 cells and transiently or stably transfect them with the desired human HCN channel isoform (e.g., HCN4).
-
-
Solutions:
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External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate the If current, other channel blockers (e.g., BaCl₂ for IK1, nifedipine for ICa,L) may be added.
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Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette (resistance 2-4 MΩ).
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Maintain the holding potential at a level where If is deactivated (e.g., -35 mV).
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Apply hyperpolarizing voltage steps in increments (e.g., from -40 mV to -120 mV for 2-3 seconds) to elicit the If current.
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Record baseline If current before drug application.
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Perfuse the cells with increasing concentrations of this compound or ivabradine and record the steady-state block of the If current at each concentration.
-
-
Data Analysis:
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Measure the peak tail current at a depolarized potential (e.g., +5 mV) following the hyperpolarizing steps to construct the activation curve.
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Calculate the percentage of current inhibition at each drug concentration.
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Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient.
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Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.
-
Conclusion
Ivabradine emerges as a highly selective inhibitor of the If current, with its well-characterized use- and voltage-dependent mechanism of action contributing to its clinical efficacy and safety profile. In contrast, this compound, while also targeting the If current, exhibits a broader spectrum of activity, including the inhibition of calcium and potassium channels, which led to the cessation of its clinical development. For researchers and drug development professionals, ivabradine serves as a benchmark for a selective If inhibitor, while the study of this compound can provide insights into the consequences of non-selective ion channel modulation. Future comparative studies under identical experimental conditions are warranted to provide a more direct quantitative comparison of the potency and kinetics of these two agents.
References
- 1. Frontiers | The Functional Role of Hyperpolarization Activated Current (If) on Cardiac Pacemaking in Human vs. in the Rabbit Sinoatrial Node: A Simulation and Theoretical Study [frontiersin.org]
- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
Alinidine Versus Clonidine: A Comparative Analysis of Central and Peripheral Receptor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of alinidine and clonidine, two structurally related imidazoline derivatives with distinct pharmacological profiles. While both compounds exert influence over the cardiovascular system, their primary mechanisms of action and their interactions with central and peripheral receptors differ significantly. This analysis is based on available experimental data to delineate their differential effects.
Molecular and Receptor Interaction Profiles
Clonidine is a well-characterized centrally acting antihypertensive agent, whereas this compound was developed as a specific bradycardic agent. Their distinct effects stem from their differential affinities and efficacies at various receptor types.
Clonidine: A Central α2-Adrenergic and Imidazoline I1 Receptor Agonist
Clonidine's primary mechanism of action is the stimulation of α2-adrenergic receptors in the brainstem. This agonistic activity in the vasomotor center leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate, peripheral vascular resistance, and blood pressure.[1][2][3][4] Additionally, clonidine exhibits a high affinity for imidazoline I1 receptors, which are also implicated in the central regulation of blood pressure.[5]
This compound: A Peripherally Acting Bradycardic Agent
Quantitative Data: Receptor Binding and Cardiovascular Effects
The following tables summarize the available quantitative data for clonidine's receptor binding affinities and a comparison of the in vivo cardiovascular effects of both this compound and clonidine.
Table 1: Receptor Binding Affinities of Clonidine
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |
| α2-Adrenergic Receptors | |||||
| α2 | [3H]p-aminoclonidine | Rat renal membranes | - | 1.7 (high affinity), 14.2 (low affinity) | |
| α2 | [3H]Clonidine | Rat brain | - | 2.6, 2.7 | |
| α2A/α2C | [3H]Rauwolscine | Pig vascular endothelium | See original article for individual Ki values | 0.217 | |
| Imidazoline Receptors | |||||
| I1 | [3H]Clonidine | Canine prostate | - | 4 | |
| Non-adrenergic sites | [3H]Clonidine | Human brain | - | 51 |
Note: Comprehensive quantitative binding data for this compound at α2-adrenergic and imidazoline receptors is not available in the reviewed literature.
Table 2: Comparative Cardiovascular Effects of this compound and Clonidine in Humans
| Parameter | This compound | Clonidine | Conditions | Reference |
| Heart Rate | ↓ (at rest and during exercise) | ↓ | Healthy volunteers and patients with hyperkinetic heart syndrome | |
| ↓ 14% (rest), 13% (exercise) | - | Patients with chronic congestive heart failure | ||
| ↓ ~21% (spontaneous), ~25% (reactive tachycardia) | - | Patients under neuroleptanesthesia | ||
| Blood Pressure | No significant change | ↓ | Healthy volunteers and patients with hyperkinetic heart syndrome | |
| ↓ Systolic BP 6% (rest), 14% (exercise) | - | Patients with chronic congestive heart failure | ||
| No substantial change in mean arterial pressure | ↓ | Patients under neuroleptanesthesia |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
- Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
- In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for α2-adrenergic receptors) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound (the "competitor," e.g., clonidine or this compound) are added to the wells.
- A set of wells containing only the radioligand and membranes serves as the total binding control.
- Another set of wells containing the radioligand, membranes, and a high concentration of a known unlabeled ligand is used to determine non-specific binding.
- The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Measurement of Sinoatrial Node Pacemaker Current (If)
This protocol outlines the whole-cell patch-clamp technique used to measure the "funny" current (If) in isolated sinoatrial node cells.
1. Cell Isolation:
- The sinoatrial node tissue is dissected from an animal heart (e.g., rabbit).
- The tissue is enzymatically digested (e.g., with collagenase and protease) to isolate single pacemaker cells.
2. Electrophysiological Recording:
- The isolated cells are placed in a recording chamber on an inverted microscope and superfused with a physiological salt solution (e.g., Tyrode's solution).
- A glass micropipette with a very fine tip, filled with an appropriate intracellular solution, is used to form a high-resistance seal with the cell membrane (a "giga-seal").
- The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- The membrane potential is clamped at a holding potential (e.g., -40 mV).
3. If Current Measurement:
- A series of hyperpolarizing voltage steps are applied to the cell (e.g., from -40 mV to -120 mV in 10 mV increments) to activate the If current.
- The resulting ionic currents are recorded. The If current is identified by its characteristic slow activation upon hyperpolarization.
- The experiment is repeated in the presence of different concentrations of the test compound (e.g., this compound) to determine its effect on the If current amplitude and kinetics.
4. Data Analysis:
- The current-voltage (I-V) relationship for the If current is plotted.
- The concentration-response curve for the inhibition of the If current by the test compound is generated to determine its potency (e.g., IC50).
Signaling Pathways and Experimental Workflows
Caption: Clonidine's central mechanism of action.
Caption: this compound's peripheral mechanism of action.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
-
Clonidine is a centrally acting antihypertensive agent whose effects are primarily mediated by its agonist activity at α2-adrenergic and imidazoline I1 receptors in the brainstem. This leads to a reduction in sympathetic outflow, resulting in both hypotension and bradycardia .
-
This compound is a peripherally acting bradycardic agent that directly inhibits the If "funny" current in the sinoatrial node of the heart. This selective action on the heart's pacemaker leads to a reduction in heart rate with minimal direct effects on blood pressure.
The differential receptor engagement and mechanisms of action underscore the distinct therapeutic applications for which these drugs were developed. Clonidine serves as a broad sympatholytic agent, whereas this compound was designed for selective heart rate reduction. This comparative guide highlights the importance of understanding the specific molecular targets of structurally related compounds to predict their physiological effects and therapeutic potential. Further research to quantify the binding affinities of this compound at α2-adrenergic and imidazoline receptors would provide a more complete picture of its pharmacological profile.
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clonidine lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the cardiovascular effects of centrally administered clonidine and adrenaline in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Alinidine's Bradycardic Effect: A Cross-Species Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bradycardic (heart rate-slowing) effects of alinidine across various species, supported by experimental data. This compound, a derivative of clonidine, exerts its primary pharmacological action by selectively reducing the heart rate. This effect is attributed to its inhibitory action on the pacemaker current (If) in the sinoatrial (SA) node, which slows the rate of diastolic depolarization. This targeted action on the SA node makes it a subject of interest for understanding specific bradycardic mechanisms.
Quantitative Comparison of this compound's Bradycardic Effect
The following table summarizes the quantitative data on the heart rate-lowering effects of this compound in different species based on published studies.
| Species | Model | This compound Dose/Concentration | Baseline Heart Rate (bpm) | Post-Alinidine Heart Rate (bpm) | Heart Rate Reduction |
| Dog | Anesthetized, Endotoxic Shock | 1 mg/kg (i.v. bolus) | 157 ± 20 | 138 ± 27 | ~12% |
| Dog | Anesthetized, Open-Chest | 2.5 mg/kg (i.v.) | Not specified | 59 ± 7 bpm decrease | Not specified |
| Dog | Conscious | Cumulative i.v. injections up to 4 mg/kg | Not specified | Not specified | Up to 43% decrease in sinus rate[1] |
| Rabbit | Isolated Right Atria | 2.9 µM | Not applicable (Cycle Length) | 13% ± 7% prolongation of spontaneous cycle length[2] | Not applicable |
| Human | Healthy Subjects | 40 mg (i.v.) | Not specified | Not specified | 19.2% ± 7.7%[3] |
| Rat | N/A | Direct quantitative data on spontaneous heart rate reduction not available in the reviewed literature. | N/A | N/A | N/A |
Note: The studies in rats focused on the anti-ischemic and anti-arrhythmic properties of this compound or its interaction with other agents, without reporting the direct effect on the spontaneous heart rate.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the "funny" current (If) in the sinoatrial node, which is crucial for the spontaneous diastolic depolarization and pacemaker activity of the heart.
Caption: Mechanism of this compound's Bradycardic Effect.
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and comparison.
Study in Anesthetized Dogs (Endotoxic Shock Model)
-
Species: Dogs (weight 28 ± 4 kg).
-
Anesthesia: Pentobarbital.
-
Experimental Model: Escherichia coli endotoxin (3 mg/kg) was injected to induce septic shock. This was followed by saline infusion to maintain pulmonary artery occlusion pressure. Dobutamine (10 µg/kg/min) was infused to induce tachycardia.
-
Drug Administration: this compound was administered as a single intravenous bolus of 1 mg/kg.
-
Heart Rate Measurement: Heart rate was monitored throughout the experiment.
Study in Conscious Dogs
-
Species: Conscious dogs.
-
Drug Administration: this compound was administered via four intravenous injections of 0.5, 0.5, 1, and 2 mg/kg at 30-minute intervals.
-
Heart Rate Measurement: Sinus rate was determined from electrocardiogram recordings.
Study in Isolated Rabbit Atria
-
Species: Rabbits.
-
Preparation: Isolated right atria were used.
-
Experimental Setup: The atria were placed in an organ bath containing a physiological salt solution.
-
Drug Administration: this compound was added to the bath to achieve a concentration of 2.9 µM.
-
Measurement: The spontaneous electrical activity of the sinoatrial node was recorded to determine the cycle length.[2]
Study in Healthy Human Subjects
-
Participants: Healthy human subjects.
-
Drug Administration: A single intravenous dose of 40 mg of this compound was administered.
-
Heart Rate Measurement: Heart rate was measured before and after drug administration.
Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the bradycardic effect of a compound like this compound in an in vivo animal model.
Caption: Generalized In Vivo Experimental Workflow.
Reproducibility and Species-Specific Considerations
The bradycardic effect of this compound is reproducible across the studied species (dog, rabbit, human), consistently demonstrating a reduction in heart rate or a prolongation of the cardiac cycle. The underlying mechanism of If current inhibition in the sinoatrial node appears to be conserved.
However, the magnitude of the effect and the effective dose vary between species. For instance, intravenous doses in the range of 1-4 mg/kg in dogs produce a significant bradycardic response, while in humans, a fixed intravenous dose of 40 mg is effective. In vitro studies in rabbits show a clear effect at micromolar concentrations.
The lack of direct quantitative data on spontaneous heart rate reduction in rats in the reviewed literature highlights a gap in the comparative understanding of this compound's effects. While studies in isolated rat hearts suggest complex interactions with other pathways, further research is needed to quantify its direct bradycardic effect in this species for a more complete cross-species comparison.
References
- 1. Cardiac electrophysiologic effects of this compound, a specific bradycardic agent, in the conscious dog: plasma concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on heart rate and blood pressure in healthy subjects and patients with hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alinidine and Other Heart Rate Modulators on Heart Rate Variability
For researchers and professionals in drug development, understanding the nuanced effects of cardiovascular drugs on autonomic function is paramount. Heart rate variability (HRV) serves as a critical non-invasive marker of this function. This guide provides a comparative statistical analysis of Alinidine and other heart rate-lowering agents—Ivabradine and Clonidine—on HRV.
Therefore, this guide will focus on a detailed comparison of two alternative heart rate-lowering drugs, Ivabradine and Clonidine, for which quantitative HRV data are available. Ivabradine shares a similar primary mechanism with this compound as an Iƒ current inhibitor, while Clonidine acts centrally as an alpha-2 adrenergic agonist.
Quantitative Data on Heart Rate Variability
The following table summarizes the effects of Ivabradine and Clonidine on key HRV parameters from published studies.
| Drug | Study Population | HRV Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | p-value |
| Ivabradine | Patients with nonischemic dilated cardiomyopathy | SDNN (ms) | 56.2 ± 15.7 | 87.9 ± 19.4 | +56.4% | < 0.0001 |
| RMSSD (ms) | 13.5 ± 4.6 | 17.8 ± 5.4 | +31.9% | < 0.0001 | ||
| SDANN (ms) | 49.5 ± 14.7 | 76.4 ± 19.5 | +54.3% | < 0.0001 | ||
| SDNN Index (ms) | 24.7 ± 8.8 | 38.3 ± 13.1 | +55.1% | < 0.0001 | ||
| pNN50 (%) | 2.4 ± 1.6 | 3.2 ± 2.2 | +33.3% | < 0.0001 | ||
| Clonidine | Adolescents with chronic fatigue syndrome | SDNN (ms) | - | - | Difference of +12.0 ms | 0.05 |
| LF-HRV (absolute units) | - | - | Ratio of 1.4 | 0.007 | ||
| Clonidine | Patients undergoing spinal anesthesia | LF/HF Ratio | 3.31 ± 3.24 (Rest) | 2.39 ± 3.39 (Recovery) | -27.8% | 0.264 |
SDNN: Standard deviation of all normal-to-normal (NN) intervals. RMSSD: The square root of the mean of the squares of successive differences between adjacent NN intervals. SDANN: Standard deviation of the average NN intervals calculated over short periods, typically 5 minutes. SDNN Index: The mean of the standard deviations of all NN intervals for all 5-minute segments of a 24-hour recording. pNN50: The proportion of pairs of successive NN intervals that differ by more than 50 ms. LF-HRV: Low-frequency power of heart rate variability. LF/HF Ratio: Ratio of low-frequency power to high-frequency power.
Experimental Protocols
Ivabradine Study in Patients with Nonischemic Dilated Cardiomyopathy
-
Objective: To evaluate the effect of Ivabradine on time-domain indices of HRV in patients with heart failure of nonischemic origin.[4][5]
-
Study Population: 48 patients with compensated nonischemic dilated cardiomyopathy.
-
Intervention: Ivabradine treatment was initiated and titrated according to heart failure guidelines over a period of 8 weeks.
-
Data Collection: 24-hour Holter monitoring was performed on each patient before the initiation of Ivabradine and after the 8-week treatment period.
-
HRV Analysis: Time-domain HRV parameters, including SDNN, RMSSD, SDANN, SDNN index, and pNN50, were calculated from the 24-hour Holter recordings.
Clonidine Study in Adolescents with Chronic Fatigue Syndrome
-
Objective: To investigate the effects of low-dose Clonidine on autonomic cardiovascular control in adolescents with Chronic Fatigue Syndrome (CFS).
-
Study Population: 120 adolescent patients with CFS (60 in the Clonidine group, 60 in the placebo group).
-
Intervention: Patients received either Clonidine (25 µg or 50 µg twice daily based on body weight) or a placebo for 9 weeks in a randomized, double-blind manner.
-
Data Collection: Cardiovascular variables, including HRV, were assessed at baseline and after 8 weeks of treatment.
-
HRV Analysis: HRV was analyzed in the time domain (SDNN) and frequency domain (low-frequency power) during supine rest.
Visualizing Methodologies and Mechanisms
To further elucidate the processes and pathways discussed, the following diagrams are provided.
References
- 1. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of this compound (ST 567) at rest and during exercise in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivabradine Improves Heart Rate Variability in Patients with Nonischemic Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Cross-Validation of Alinidine's Mechanism of Action in Different Cardiac Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Alinidine, a bradycardic agent, across various cardiac preparations. Through a detailed comparison with other heart rate-lowering alternatives, including Ivabradine and the beta-blocker Propranolol, this document aims to offer an objective overview supported by experimental data to inform future research and drug development.
Executive Summary
This compound exerts its primary effect by reducing heart rate through the modulation of ion channels in cardiac pacemaker cells. Its principal mechanism involves the inhibition of the "funny" current (If), a key determinant of diastolic depolarization in the sinoatrial (SA) node. Additionally, this compound has been shown to affect other cardiac ion currents, including the L-type calcium current (ICa,L) and delayed rectifier potassium currents (IK), contributing to its overall electrophysiological profile. This guide presents quantitative data on these effects, details the experimental protocols used to elicit these findings, and provides a comparative analysis with other prominent heart rate-reducing agents.
Comparative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and its comparators on key cardiac electrophysiological parameters.
Table 1: Effect on Heart Rate and Sinoatrial Node Function
| Drug | Preparation | Concentration/Dose | Effect on Heart Rate / Spontaneous Frequency | Key Findings & Citations |
| This compound | Rabbit SA Node Cells | 0.3 - 100 µg/mL | Dose-dependent decrease in spontaneous frequency.[1] | Decreased the slope of diastolic depolarization.[1][2] |
| Rabbit Isolated Atria | 2.9 µM | 13% ± 7% prolongation of spontaneous cycle length.[3] | Selective slowing of phase 4-depolarization of pacemaker fibers.[3] | |
| Anesthetized Dogs | 0.5 - 1.0 mg/kg | Reduced sinus node rate. | ||
| Ivabradine | Rabbit SA Node Cells | 3 µM | ~15% reduction in spontaneous AP firing rate. | Selective If inhibitor. |
| Mouse SA Node Cells | - | Dose-dependently reduced heart rate from ~600 to 200 bpm (ED50 = 4.7 mg/kg). | No subtype-specificity for HCN channels. | |
| Propranolol | Human Papillary Muscle | 10-8 to 10-6 g/mL | Concentration-dependent decrease in heart rate. | Beta-adrenergic blockade and direct membrane effects. |
| Human Subjects | 0.1 mg/kg IV | Significant increase in mean spontaneous cycle length (mean change 122 ms). |
Table 2: Effect on Cardiac Ion Channels
| Drug | Ion Channel | Preparation | Concentration | Effect (% inhibition, IC50) | Key Findings & Citations |
| This compound | If / Ih (Funny Current) | Rabbit SA Node Cells | - | Reduced hyperpolarization-activated inward current. | Block was potential-dependent and maximal in the diastolic depolarization range. |
| ICa,L (L-type Ca2+ Current) | Rabbit SA Node Cells | - | Suppressed the slow inward current (Is). | ||
| IK (Delayed Rectifier K+ Current) | Rabbit SA Node Cells | - | Suppressed the outward current (Ik). | ||
| Ivabradine | If (Funny Current) | Rabbit SA Node Cells | 3 µM | ~66% block at -100 mV. | Open-channel blocker with use-dependence. |
| If (hHCN Channels) | Cloned Human Channels | IC50 ≈ 2.25 µM | No subtype-specificity among HCN1-4. | ||
| Propranolol | INa (Sodium Current) | Recombinant Human Channels | - | Blocks cardiac and neuronal voltage-gated sodium channels. | Contributes to its anti-arrhythmic "membrane stabilizing" effects. |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Intracellular Microelectrode Recording in Sinoatrial Node Preparations
Objective: To measure spontaneous action potentials and the effects of drugs on pacemaker activity in intact SA node tissue.
-
Preparation: The right atrium, including the SA node, is dissected from a rabbit heart and pinned to the bottom of a tissue chamber. The preparation is continuously superfused with oxygenated Tyrode's solution at 36-37°C.
-
Recording: Glass microelectrodes filled with 3 M KCl are used to impale individual pacemaker cells within the SA node. Transmembrane potentials are recorded using a high-input impedance amplifier.
-
Parameters Measured:
-
Spontaneous cycle length (time between consecutive action potentials)
-
Action potential duration (APD) at various levels of repolarization (e.g., APD50, APD90)
-
Rate of diastolic depolarization (slope of phase 4)
-
Maximum diastolic potential
-
Action potential amplitude and overshoot
-
-
Drug Application: this compound and other compounds are added to the superfusing solution at known concentrations.
Whole-Cell Patch Clamp for If Recording in Sinoatrial Node Cells
Objective: To isolate and measure the funny current (If) and assess its modulation by pharmacological agents.
-
Cell Isolation: Single pacemaker cells are enzymatically isolated from the rabbit SA node.
-
Recording Configuration: The whole-cell patch-clamp technique is employed. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution typically containing (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.
-
External Solution: The external solution (Tyrode's) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, with the pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors like BaCl2 (for IK1) and MnCl2 or CdCl2 (for ICa) can be added.
-
Voltage Protocol: To elicit If, the membrane potential is held at a holding potential of approximately -35 mV to -40 mV and then stepped to hyperpolarizing potentials (e.g., from -40 mV to -120 mV in 10 mV increments).
-
Data Analysis: The amplitude and kinetics of the elicited current are measured and analyzed to determine the current-voltage relationship and the effect of the drug on the channel's conductance and gating properties.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound and Comparators
Caption: Signaling pathways of this compound and its comparators.
Experimental Workflow for Cardiac Electrophysiology
Caption: General workflow for cardiac electrophysiology experiments.
Comparative Analysis of Mechanism of Action
This compound
This compound's primary bradycardic effect stems from its inhibition of the If current in SA node cells, which slows the rate of diastolic depolarization and thus prolongs the cardiac cycle. Unlike more specific If inhibitors, this compound also demonstrates effects on ICa,L and IK, suggesting a less selective mode of action. This broader ionic profile may contribute to other electrophysiological effects, such as a prolongation of the action potential duration.
Ivabradine
Ivabradine is a more selective inhibitor of the If current. Its mechanism is characterized by a use-dependent block, meaning its inhibitory effect is more pronounced at higher heart rates. Ivabradine shows little to no effect on other cardiac ion channels at therapeutic concentrations, which accounts for its more specific heart rate-lowering action with minimal effects on myocardial contractility and blood pressure.
Propranolol
Propranolol, a non-selective beta-blocker, reduces heart rate through a different mechanism. It competitively antagonizes beta-adrenergic receptors, thereby blocking the effects of catecholamines (e.g., adrenaline and noradrenaline) on the heart. This leads to a decrease in the slope of phase 4 depolarization in pacemaker cells. In addition to its beta-blocking activity, propranolol also exhibits "membrane-stabilizing" effects by blocking cardiac sodium channels, which contributes to its antiarrhythmic properties.
Conclusion
This compound effectively reduces heart rate primarily by inhibiting the If current, but its mechanism is less selective than that of Ivabradine, with additional effects on ICa,L and IK. This multi-channel action distinguishes it from both the highly specific If inhibitor Ivabradine and the beta-blocker Propranolol, which acts via adrenergic receptor antagonism and sodium channel blockade. The data presented in this guide highlight the distinct electrophysiological profiles of these agents, providing a basis for their differential therapeutic applications and for guiding future research in the development of novel bradycardic drugs. The detailed experimental protocols offer a framework for the cross-validation of these and other cardiovascular compounds.
References
- 1. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacemaker selectivity: influence on rabbit atria of ionic environment and of this compound, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alinidine and Other Sinus Node Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Alinidine and other prominent sinus node inhibitors, including Ivabradine, Zatebradine, and Cilobradine. These agents, primarily known for their heart rate-lowering effects, achieve their action by modulating the "funny" current (If) in the sinoatrial node. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Mechanism of Action: Targeting the "Funny" Current
Sinus node inhibitors exert their chronotropic effects by directly targeting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node. This inward current of sodium and potassium ions is a key determinant of the diastolic depolarization phase of the cardiac action potential, and thus, the heart rate. By inhibiting this current, these drugs slow the rate of spontaneous depolarization, leading to a reduction in heart rate.[1][2]
This compound, an N-allyl-clonidine derivative, was one of the earlier compounds developed to specifically reduce heart rate.[3] Its mechanism involves the inhibition of the pacemaker current by altering the maximal channel conductance and the voltage threshold.[4] However, its development was halted due to a lack of specificity, as it also exhibited blocking effects on calcium and potassium channels.[4]
Ivabradine, a more recent and widely used sinus node inhibitor, demonstrates a more selective action on the If current. It binds to the intracellular side of the HCN4 channel, the predominant isoform in the sinoatrial node, leading to a use-dependent block. Zatebradine and Cilobradine also function as If current inhibitors, with studies indicating a use-dependent blockade of HCN channels.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for the inhibition of the If current by various sinus node inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary based on the specific HCN channel isoform and the experimental setup.
| Drug | IC50 (µM) | HCN Channel Isoform(s) | Experimental Model | Reference(s) |
| Ivabradine | ~2.25 | hHCN1, hHCN2, hHCN3, hHCN4 | Cloned human HCN channels | |
| Zatebradine | ~1.96 | hHCN1, hHCN2, hHCN3, hHCN4 | Cloned human HCN channels | |
| Cilobradine | ~0.99 | hHCN1, hHCN2, hHCN3, hHCN4 | Cloned human HCN channels | |
| Cilobradine | ~0.62 | Native If | Mouse sinoatrial node cells | |
| This compound | Not explicitly reported as an IC50 value for If inhibition. Studies show a dose-dependent reduction in diastolic depolarization at concentrations between 0.7-14.3 µM. | Native If | Rabbit sinoatrial node |
Electrophysiological Effects: A Comparative Overview
The following table summarizes the key electrophysiological effects of this compound and Ivabradine based on preclinical and clinical studies.
| Parameter | This compound | Ivabradine |
| Heart Rate | Dose-dependent reduction. | Dose-dependent reduction. |
| Sinoatrial Node | Decreases slope of diastolic depolarization. | Decreases slope of diastolic depolarization. |
| Action Potential Duration | Prolongs the terminal part of the action potential. | No significant effect on ventricular repolarization. |
| Other Ion Channels | Blocks calcium and potassium channels. | Highly selective for If with minimal effects on other channels at therapeutic concentrations. |
| Intra-atrial, AV, and Intraventricular Conduction | Not altered. | Not altered. |
| Effective Refractory Period (Atrium, AV Node, Ventricle) | Unaffected. | Unaffected. |
Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the methods used to study these inhibitors, the following diagrams are provided.
Experimental Protocols
Electrophysiological Study of this compound in Rabbit Sinoatrial Node Cells
Objective: To investigate the electrophysiological effects of this compound on isolated sinoatrial node cells.
Methodology:
-
Cell Isolation: Single sinoatrial node cells were isolated from rabbit hearts.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was used to record ionic currents and action potentials.
-
Voltage-Clamp Protocol: To measure the hyperpolarization-activated inward current (Ih or If), membrane potential was held at a holding potential and then stepped to various hyperpolarizing potentials.
-
Drug Application: this compound was applied at concentrations ranging from 0.3 to 100 µg/ml.
-
Data Analysis: The effects of this compound on the amplitude and kinetics of If, as well as on other currents like the slow inward current (Is) and the outward current (Ik), were analyzed. The impact on the action potential parameters, such as the rate of diastolic depolarization, was also quantified.
Clinical Trial of Ivabradine in Patients with Chronic Stable Angina
Objective: To compare the anti-anginal and anti-ischemic effects of ivabradine with atenolol in patients with chronic stable angina.
Methodology:
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: Patients with a history of chronic stable angina.
-
Treatment Arms:
-
Ivabradine: 5 mg twice daily, up-titrated to 7.5 mg or 10 mg twice daily.
-
Atenolol: 50 mg once daily, up-titrated to 100 mg once daily.
-
-
Efficacy Endpoints:
-
Primary: Change from baseline in total exercise duration on a treadmill.
-
Secondary: Time to angina onset, time to 1mm ST-segment depression, and frequency of angina attacks.
-
-
Duration: 16 weeks.
-
Assessments: Exercise tolerance tests were performed at baseline and at regular intervals during the treatment period.
Conclusion
This compound and other sinus node inhibitors like Ivabradine, Zatebradine, and Cilobradine represent a distinct class of cardiovascular drugs that reduce heart rate by targeting the If current in the sinoatrial node. While this compound showed early promise, its lack of specificity limited its clinical development. In contrast, Ivabradine has emerged as a more selective and clinically valuable agent for the management of stable angina and heart failure. Further head-to-head preclinical studies with standardized methodologies would be beneficial to provide a more definitive quantitative comparison of the potency and selectivity of these compounds. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. scribd.com [scribd.com]
- 2. ijbio.com [ijbio.com]
- 3. Pacemaker selectivity: influence on rabbit atria of ionic environment and of this compound, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of Alinidine for the sinoatrial node compared to atrioventricular node
A comprehensive review of experimental data reveals Alinidine's selective electrophysiological effects on the sinoatrial (SA) node over the atrioventricular (AV) node. This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the specificity of this compound's bradycardic action.
This compound, a derivative of clonidine, has been investigated for its heart rate-lowering properties. Experimental evidence strongly indicates that its primary mechanism of action is centered on the SA node, the heart's natural pacemaker, with minimal impact on the AV node, which is responsible for conducting electrical impulses from the atria to the ventricles. This selective action makes this compound a subject of interest for researchers studying specific bradycardic agents.
Quantitative Comparison of this compound's Effects on SA and AV Nodes
The following table summarizes the differential effects of this compound on key electrophysiological parameters of the SA and AV nodes, as determined in various experimental models.
| Parameter | Sinoatrial (SA) Node | Atrioventricular (AV) Node | Species/Model | Key Findings |
| Spontaneous Cycle Length / Sinus Rate | Dose-dependent increase in cycle length (bradycardia)[1][2] | No significant effect on intrinsic AV nodal rhythm. | Rabbit, Dog, Human | This compound at concentrations of 5-25 µg/mL significantly slowed the sinus rate in dogs[3]. In rabbits, 2.9 µM this compound prolonged the spontaneous cycle length by 58 ms[2]. |
| Diastolic Depolarization Rate (Phase 4) | Selective slowing of the rate of diastolic depolarization[1]. | Not applicable as the primary pacemaker is the SA node. | Rabbit | The bradycardic effect is primarily due to the reduced slope of phase 4 depolarization in SA node pacemaker cells. |
| Corrected Sinus Node Recovery Time (CSNRT) | Increased | No effect. | Human, Rabbit | In humans, intravenous this compound increased the sinus node recovery time. A similar increase was observed in rabbits. |
| Atrioventricular (AV) Conduction (A-H Interval) | No direct effect. | No effect on the A-H interval of the His bundle electrogram. | Dog | This compound administered at 1-100 µg/mL into the AV node artery did not alter the A-H interval. |
| Effective Refractory Period (ERP) | Atrial ERP increased by ~10%. | No effect on the effective refractory period of the AV node. | Human, Rabbit | Studies in humans demonstrated no change in the AV nodal ERP following this compound administration. |
| Functional Refractory Period (FRP) | Not a primary parameter for SA node function. | No effect on the functional refractory period of the AV node. | Human | This compound did not alter the functional refractory period of the AV node in human subjects. |
Mechanistic Insights: The Signaling Pathway of this compound
This compound's primary molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" current (If) in pacemaker cells of the SA node. This current plays a crucial role in initiating the diastolic depolarization phase of the action potential.
By inhibiting the If current, this compound slows the rate of diastolic depolarization, thereby prolonging the cardiac cycle and reducing the heart rate. Some studies also suggest that this compound may have a minor inhibitory effect on the slow inward calcium current (ICa,L) and the delayed rectifier potassium current (IK) at higher concentrations, although its primary and most potent action is on If.
Experimental Protocols
The following are summaries of the methodologies employed in key studies that have elucidated the specificity of this compound.
In Vitro Electrophysiological Recordings in Rabbit SA Node
-
Preparation: Isolated rabbit right atria containing the SA node were dissected and superfused with Tyrode's solution at 35-37°C, bubbled with 95% O₂ and 5% CO₂.
-
Recording: Transmembrane action potentials were recorded from pacemaker cells in the SA node using glass microelectrodes filled with 3 M KCl.
-
Parameters Measured: Spontaneous cycle length, rate of diastolic depolarization, action potential amplitude, and duration were measured before and after the application of this compound at various concentrations (0.57 to 29 x 10⁻⁶ M).
-
Data Analysis: Dose-response curves were constructed to quantify the effect of this compound on the measured parameters.
In Vivo Electrophysiological Studies in Anesthetized Dogs
-
Animal Preparation: Anesthetized dogs were instrumented for the recording of intracardiac electrograms.
-
Drug Administration: this compound (1-100 µg/mL) was selectively perfused into the sinus node artery or the AV node artery.
-
Measurements: His bundle electrograms were recorded to measure the A-H interval (an index of AV nodal conduction time) and the H-V interval. Sinus cycle length and other electrophysiological parameters were also monitored.
-
Stimulation Protocols: Programmed electrical stimulation of the atria was used to determine the effective and functional refractory periods of the AV node.
Conclusion
References
- 1. Cardiac electrophysiologic effects of this compound, a specific bradycardic agent, in the conscious dog: plasma concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative chronotropic and parasympatholytic effects of this compound on canine sinus node and AV junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Alinidine
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational drugs like alinidine are paramount to ensuring a safe laboratory environment and preventing ecological contamination. Adherence to established protocols is not only a matter of regulatory compliance but also a core component of ethical scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the environment.
This compound is recognized as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of through standard waste streams or released into the environment[1]. The following procedures outline the approved methods for its disposal as a hazardous chemical waste.
Hazard and Precautionary Data for this compound
For quick reference, the following table summarizes key hazard and disposal information for this compound.
| Hazard Classification | GHS Hazard Statements | Precautionary Disposal Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | P501: Dispose of contents/ container to an approved waste disposal plant[1][2] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other investigational drugs, must be handled as hazardous waste. This protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Phase 1: Waste Segregation and Collection
-
Identify this compound Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Pure this compound substance
-
Solutions containing this compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated labware (e.g., vials, syringes, pipette tips, and bench paper)
-
-
Use a Compatible Waste Container:
-
Select a container that is chemically compatible with this compound (e.g., glass or plastic).
-
The container must be in good condition, with a secure, leak-proof lid.
-
Phase 2: Labeling and Storage
-
Properly Label the Container:
-
Attach a "HAZARDOUS WASTE" label to the container.
-
The label must include the following information:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and physical state (solid or liquid).
-
The name of the Principal Investigator (PI).
-
The laboratory location (building and room number) and a contact phone number.
-
-
-
Store in a Designated Area:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment, such as a larger tub with a lid, is used for liquid waste containers.
-
Phase 3: Final Disposal
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Complete any required waste disposal request forms provided by your EHS office.
-
-
Incineration:
-
This compound waste will be transported by a licensed hazardous materials vendor to an EPA-permitted incinerator for final destruction. This is the standard and required method for the disposal of investigational drugs to ensure complete destruction and prevent environmental release.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the laboratory to its final destruction.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Alinidine
This document provides immediate and essential safety, handling, and disposal information for Alinidine, targeting researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to answer specific operational questions, fostering a culture of safety and trust in laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
It is crucial to handle this compound with care to avoid ingestion and prevent its release into the environment.
Quantitative Toxicity Data
| Data Point | Value | Classification/Remarks |
| Oral LD50 (Rat) | Data not available | Classified as Acute Toxicity, Oral (Category 4).[1] |
| Aquatic Toxicity | Data not available | Classified as Acute and Chronic Aquatic Toxicity (Category 1).[1] |
| Occupational Exposure Limit (OEL) | Not established | No specific OEL has been established for this compound. Handling should be based on a risk assessment for potent pharmaceutical compounds. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended for handling powders or when aerosols may be generated. |
| Hand Protection | Double nitrile gloves | The outer pair should be changed immediately if contaminated. |
| Body Protection | Disposable lab coat or gown | Should be dedicated to work with potent compounds and disposed of after use. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect against splashes and airborne particles. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Weighing and Aliquoting:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
Handle the compound gently to minimize the generation of airborne dust.
3. Solution Preparation:
-
When dissolving, add the solvent to the solid this compound slowly to prevent splashing.
-
Keep containers covered as much as possible during the process.
4. Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using a suitable deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol and then water).
-
Remove and dispose of PPE in the designated hazardous waste stream immediately after handling.
-
Thoroughly wash hands with soap and water after completing work and removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal Route: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Chemical Spill Response
In the event of an this compound spill, immediate and appropriate action is required to contain the spill and protect personnel. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
